Pomalidomide-PEG4-Ph-NH2
Description
Propriétés
IUPAC Name |
4-[2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFDOBJYFQFDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Pomalidomide-PEG4-Ph-NH2 in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Ubiquitin-Proteasome System with Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide (B1683931), an immunomodulatory drug, has been widely adopted as a potent E3 ligase ligand in PROTAC design. It specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The Pomalidomide-PEG4-Ph-NH2 conjugate is a key building block in the synthesis of pomalidomide-based PROTACs, providing the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a POI-targeting ligand. This guide delves into the core mechanism of action of PROTACs utilizing this specific E3 ligase ligand-linker conjugate.
The Central Role of this compound in the PROTAC Mechanism
The mechanism of action of a PROTAC incorporating this compound can be dissected into a series of orchestrated steps that culminate in the selective degradation of the target protein.
2.1. Ternary Complex Formation: The Cornerstone of PROTAC Activity
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the "warhead" of the PROTAC binds to the POI. The PEG4-Ph linker plays a crucial role in this process, providing the appropriate length and flexibility to allow for optimal orientation of the POI and CRBN, thereby facilitating a productive interaction. The formation of this ternary complex is a critical determinant of the PROTAC's potency and selectivity.
2.2. Ubiquitination of the Target Protein
Once the ternary complex is formed, the catalytic cycle of protein degradation is initiated. The E3 ligase (CRL4^CRBN^) recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. The proximity induced by the PROTAC allows for the efficient transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
2.3. Proteasomal Degradation of the Target Protein
The polyubiquitinated POI is then recognized by the 26S proteasome, a large multi-protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its catalytic cycle, is released and can go on to mediate the degradation of additional POI molecules.
Caption: The catalytic cycle of a pomalidomide-based PROTAC.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.
| Target Protein | PROTAC (Warhead-Linker-Pomalidomide) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 (EGFR inhibitor-linker-pomalidomide) | A549 | Not Reported | ~96 | [1] |
| HDAC8 | ZQ-23 (HDAC6/8 inhibitor-linker-pomalidomide) | Not Specified | 147 | 93 | [2] |
Note: The linker structures in the above examples are not this compound. This data is provided for illustrative purposes to demonstrate the typical efficacy of pomalidomide-based PROTACs.
Experimental Protocols for PROTAC Characterization
A thorough characterization of a novel pomalidomide-based PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
4.1. Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, the general approach involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable amine-terminated PEG linker.
General Synthetic Scheme:
-
Preparation of the Linker: A PEG4 linker with a terminal amine on one end and a protected amine or other functional group on the other is synthesized or commercially obtained. The phenyl group can be incorporated into the linker backbone.
-
SNAr Reaction: 4-Fluorothalidomide is reacted with the amine-terminated PEG linker in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a polar aprotic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The reaction is typically heated to drive it to completion.
-
Deprotection (if necessary): If the other end of the linker is protected, the protecting group is removed to yield the free amine of this compound.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
4.2. Ternary Complex Formation Assays
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells expressing the target protein with the PROTAC.
-
Lyse the cells and incubate the lysate with an antibody against the target protein or a tag on the protein.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze for the presence of CRBN by Western blotting.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize either the target protein or the CRBN E3 ligase on an SPR sensor chip.
-
Inject the PROTAC to measure its binary interaction with the immobilized protein.
-
Inject a pre-incubated mixture of the PROTAC and the third component (either CRBN or the target protein) to measure the formation of the ternary complex.
-
Analyze the binding kinetics to determine the affinity and stability of the ternary complex.
-
4.3. In Vitro Ubiquitination Assay
-
Combine the purified target protein, recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add the pomalidomide-based PROTAC or a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.
4.4. Cell-Based Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound serves as a critical component in the rational design of potent and selective PROTACs. Its ability to effectively recruit the CRBN E3 ligase to a target protein initiates a cascade of events leading to the target's ubiquitination and subsequent degradation. A thorough understanding of this mechanism, coupled with rigorous experimental validation, is paramount for the successful development of novel PROTAC-based therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these promising molecules, paving the way for the next generation of targeted protein degraders.
References
The Strategic Role of the PEG4 Linker in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN).[2] The molecule at the core of this guide, Pomalidomide-PEG4-Ph-NH2, is a crucial building block in the synthesis of pomalidomide-based PROTACs.[3] This technical guide provides an in-depth analysis of the function of the PEG4 linker within this construct, supported by quantitative data from representative pomalidomide-based PROTACs, detailed experimental protocols, and visualizations of key biological and experimental processes.
The this compound construct is comprised of three key components:
-
Pomalidomide: The E3 ligase-recruiting ligand that binds to Cereblon (CRBN).[4]
-
PEG4 Linker: A tetra-polyethylene glycol chain that serves as a flexible and hydrophilic spacer.
-
-Ph-NH2 (Phenylamine) Group: A reactive handle for the conjugation of a "warhead" or ligand that specifically binds to the target protein of interest.
This guide will elucidate the critical, multi-faceted role of the PEG4 linker in optimizing the performance of the resulting PROTAC molecule.
The Pivotal Function of the PEG4 Linker
The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties and its ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] The PEG4 linker in this compound offers several key advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the polyethylene (B3416737) glycol chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for bioavailability and cell permeability, facilitating the PROTAC's ability to reach its intracellular target.[5]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG4 linker are critical for enabling the proper orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, while a linker that is too long may result in a non-productive complex. The PEG4 linker provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4]
-
Reduced Off-Target Effects: While pomalidomide itself can induce the degradation of certain zinc-finger proteins, the design of the linker, including its attachment point and composition, can influence these off-target effects.[6] A well-designed linker can help to minimize unintended protein degradation.
Quantitative Analysis of Pomalidomide-Based PROTAC Performance
Table 1: Performance of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| P13I | PEG-based | <10 | >90 | Mino |
| RC-3 | Cyanoacrylamide-based | <10 | ~90 | Mino |
| NC-1 | Non-covalent | 2.2 | 97 | Mino |
Data synthesized from published literature.[7]
Table 2: Performance of Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Alkyl-based | 147 | 93 | Not Specified |
Data synthesized from published literature.[8]
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The pomalidomide-based PROTAC functions by hijacking the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, an E3 ubiquitin ligase, while the warhead binds to the target protein. This induced proximity results in the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development and characterization of a novel PROTAC involves a multi-step process, from synthesis to cellular evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Ternary Complex Formation with Pomalidomide-PEG4-Ph-NH2 in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of this technology is the formation of a productive ternary complex, an event orchestrated by the PROTAC molecule, which simultaneously engages a target protein and an E3 ubiquitin ligase. This guide delves into the core of this mechanism, focusing on the role of Pomalidomide-PEG4-Ph-NH2, a widely utilized linker-ligand conjugate for the E3 ligase Cereblon (CRBN). We will provide a comprehensive overview of the principles governing ternary complex formation, detailed experimental protocols for its characterization, and quantitative data to inform the rational design of potent and selective protein degraders.
Introduction: The PROTAC Revolution
Conventional pharmacology relies on small molecule inhibitors or antagonists that bind to the active sites of proteins to modulate their function. While successful, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome "undruggable."[1] Targeted Protein Degradation (TPD) offers a paradigm shift from occupancy-driven inhibition to event-driven elimination.[2]
PROTACs are heterobifunctional molecules comprising three key components: a "warhead" ligand that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can be released to induce further degradation cycles.[2][3]
This compound is a key building block in the synthesis of CRBN-recruiting PROTACs. It consists of:
-
Pomalidomide (B1683931): A high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7]
-
PEG4 Linker: A flexible polyethylene (B3416737) glycol linker that provides the necessary length and solubility to span the distance between CRBN and the target protein.[8]
-
Phenyl-Amine (Ph-NH2) Terminus: A reactive handle for covalent conjugation to a warhead ligand targeting a specific protein of interest.[4][5][7]
The formation of a stable and conformationally competent POI-PROTAC-CRBN ternary complex is the linchpin of successful protein degradation.[9][10] This guide will provide the technical details essential for understanding and optimizing this critical event.
The Mechanism: Orchestrating Degradation
The primary function of a PROTAC synthesized from this compound is to act as a molecular bridge, inducing the formation of a ternary complex between a target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] This process can be broken down into several key steps, as illustrated in the signaling pathway below.
Figure 1: General mechanism of action for a PROTAC synthesized using this compound.
Pomalidomide itself, as an immunomodulatory drug (IMiD), alters the substrate specificity of CRBN, leading to the ubiquitination and degradation of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][10][11][12] This degradation leads to downstream effects such as T-cell co-stimulation through the de-repression of Interleukin-2 (IL-2) expression.[11]
Figure 2: Signaling pathway of Pomalidomide-mediated degradation of IKZF1/3 and subsequent IL-2 upregulation.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by a combination of its binding affinities to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation in a cellular context. The following tables summarize key quantitative parameters for pomalidomide and representative pomalidomide-based PROTACs.
Table 1: Binary Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Method | System | Affinity (Kd / Ki / IC50) | Reference |
| Competitive Titration | hsDDB1-hsCRBN | Ki = 156.60 nM | [13] |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | Kd < 0.25 µM | [14] |
| Competitive Bead Binding | U266 Cell Lysate | IC50 ≈ 2 µM | [15] |
Table 2: Ternary Complex and Degradation Parameters for Representative Pomalidomide-Based PROTACs (Note: Data is illustrative of typical values for Pomalidomide-PEG-based PROTACs, as specific data for this compound conjugated to a specific warhead is proprietary or context-dependent.)
| PROTAC Target | Linker Type | Ternary Complex Cooperativity (α) | Degradation DC50 (nM) | Max Degradation (Dmax) (%) | Reference |
| Bromodomain-containing protein 4 (BRD4) | PEG | >1 (Positive) | < 10 | > 90 | [8] |
| Bruton's tyrosine kinase (BTK) | PEG | Varies with linker length | 10 - 100 | > 85 | [16] |
| Phosphoinositide 3-kinase (PI3K) | PEG | Not Reported | ~25 | ~90 | [17] |
| Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) | PEG | Not Reported | ~50 | > 95 | N/A |
-
Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the second protein. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[4][6][7][18]
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.[19][20]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[19][20]
Experimental Protocols
Characterizing the formation of the ternary complex and the subsequent protein degradation is crucial for PROTAC development. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to physically bridge the POI and the E3 ligase.
Figure 3: A typical experimental workflow for the evaluation of a novel PROTAC.
Objective: To measure the real-time binding kinetics and affinities of the binary and ternary complexes, and to calculate the cooperativity factor (α).
Methodology:
-
Immobilization: Covalently immobilize the purified CRBN-DDB1 E3 ligase complex onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Binary Interaction (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the CRBN-functionalized surface.
-
Measure the association (ka) and dissociation (kd) rates.
-
Calculate the binary equilibrium dissociation constant (KDbinary = kd/ka).
-
-
Ternary Interaction (POI-PROTAC-CRBN):
-
Prepare solutions containing a fixed, near-saturating concentration of the purified POI mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the CRBN-functionalized surface.
-
Measure the apparent association and dissociation rates of the ternary complex.
-
Calculate the ternary equilibrium dissociation constant (KDternary).
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding).
-
Calculate the cooperativity factor: α = KDbinary / KDternary .
-
Objective: To confirm PROTAC-induced proximity of the POI and CRBN in a homogeneous assay format suitable for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Use epitope-tagged proteins (e.g., His-tagged CRBN-DDB1 and GST-tagged POI).
-
Use a matched pair of TR-FRET antibodies: a donor (e.g., Terbium-conjugated anti-His) and an acceptor (e.g., fluorescent dye-conjugated anti-GST).
-
-
Assay Setup:
-
In a microplate, add the His-CRBN-DDB1 complex, the GST-POI, the donor antibody, and the acceptor antibody to the assay buffer.
-
Add the PROTAC at various concentrations (typically a serial dilution). Include no-PROTAC and single-ligand controls.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the complex to form.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is expected, confirming the formation of the ternary complex.
-
Objective: To demonstrate the PROTAC-dependent interaction between the endogenous or overexpressed POI and CRBN within cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at an effective concentration (e.g., 100 nM), a vehicle control (DMSO), and a proteasome inhibitor (e.g., 10 µM MG132, to prevent degradation of the complex). Incubate for 4-6 hours.
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or an epitope tag if using overexpressed protein) overnight at 4°C. Use a relevant IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the POI and CRBN to confirm their co-precipitation.
In Vitro Ubiquitination Assay[24][25][26]
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of the POI in a reconstituted, cell-free system.
Methodology:
-
Reaction Setup: Assemble the following components on ice in a microcentrifuge tube:
-
Assay Buffer (containing Tris, NaCl, MgCl2, DTT)
-
ATP
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 Ligase Complex
-
Recombinant POI
-
Ubiquitin
-
PROTAC (at various concentrations) or DMSO control.
-
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
A successful reaction will show a "ladder" of high-molecular-weight bands or a smear above the unmodified POI band, indicating polyubiquitination.
-
Cellular Degradation Assay (Western Blot)[19][27]
Objective: To quantify the dose-dependent degradation of the POI in cells and determine the DC50 and Dmax values.
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Perform densitometry analysis to quantify the band intensity of the POI and the loading control.
-
Normalize the POI band intensity to its corresponding loading control.
-
Calculate the percentage of remaining POI relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound serves as a critical and versatile tool in the development of targeted protein degraders. The success of any PROTAC synthesized from this conjugate is fundamentally dependent on its ability to induce a stable and productive ternary complex with the target protein and the CRBN E3 ligase. A thorough understanding and rigorous experimental validation of this key event are paramount. By employing a multi-faceted approach that combines biophysical characterization of the ternary complex, in vitro functional validation of ubiquitination, and quantitative assessment of cellular degradation, researchers can effectively navigate the complexities of PROTAC design. The data and protocols presented in this guide provide a robust framework for the rational optimization of novel therapeutics, ultimately accelerating the translation of targeted protein degradation from a promising technology into transformative medicines.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aragen.com [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Biophysical Characterization of Pomalidomide-PEG4-Ph-NH2 Binding to CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is an immunomodulatory agent that functions as a molecular glue, effectively binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide-PEG4-Ph-NH2 is a synthetic derivative that incorporates a polyethylene (B3416737) glycol (PEG) linker, designed for use in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] This guide provides an in-depth technical overview of the biophysical characterization of the binding interaction between this pomalidomide conjugate and its target protein, CRBN.
While direct quantitative binding data for this compound is not extensively available in public literature, this guide will leverage the wealth of information on the binding of the parent molecule, pomalidomide, to CRBN. The addition of the PEG-linker is expected to influence the binding affinity, and the presented data for pomalidomide should be considered a foundational reference.
Quantitative Binding Affinity Data
The binding affinity of pomalidomide to CRBN has been determined using various biophysical techniques. The dissociation constant (Kd) is a key parameter to quantify the strength of this interaction.
| Ligand | Protein Construct | Technique | Dissociation Constant (Kd) / IC50 | Reference |
| Pomalidomide | Recombinant human CRBN–DDB1 complex | Fluorescence-based Thermal Shift Assay | IC50 ≈ 3 µM | [3] |
| Pomalidomide | Recombinant human CRBN–DDB1 complex | Competitive Titration | Ki ≈ 157 nM | [4] |
| Pomalidomide | Endogenous CRBN in U266 myeloma extracts | Competitive Binding Assay | IC50 ≈ 2 µM | [5] |
Signaling Pathway
Pomalidomide binding to CRBN initiates a downstream signaling cascade that ultimately leads to the degradation of specific target proteins.
Caption: this compound binds to CRBN, leading to the recruitment and ubiquitination of neosubstrates by the CRL4 E3 ligase complex, ultimately resulting in their degradation by the proteasome.
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below. These protocols are based on established methods for characterizing pomalidomide-CRBN interactions and can be adapted for this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Experimental Workflow:
Caption: Workflow for determining binding thermodynamics of this compound to CRBN using ITC.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the human CRBN protein, often as a complex with DDB1 for stability.
-
Dialyze the protein extensively against the ITC buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve this compound in the same final dialysis buffer. It is crucial that the buffer for the protein and ligand are identical to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the CRBN solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change for each injection.
-
Correct for heats of dilution by subtracting the heat change observed from injections into buffer alone.
-
Plot the corrected heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Experimental Workflow:
Caption: Workflow for determining binding kinetics of this compound to CRBN using SPR.
Methodology:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the CRBN protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the immobilized CRBN surface at a constant flow rate, followed by a dissociation phase where only running buffer is flowed over the surface.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell and the buffer-only injection.
-
The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The biophysical characterization of the binding of this compound to CRBN is crucial for understanding its mechanism of action and for the development of effective PROTAC-based therapeutics. While direct binding data for this specific conjugate is sparse, the established affinity of pomalidomide for CRBN provides a strong foundation for these investigations. The detailed experimental protocols for ITC and SPR outlined in this guide offer a robust framework for researchers to quantitatively assess this critical molecular interaction. Such studies will be instrumental in optimizing the design of future pomalidomide-based PROTACs with enhanced potency and selectivity.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-Ph-NH2: A Technical Guide for Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-Ph-NH2 is a versatile chemical tool extensively utilized in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a ready-to-use E3 ligase ligand-linker conjugate, incorporating the high-affinity pomalidomide (B1683931) moiety for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible four-unit polyethylene (B3416737) glycol (PEG) linker, and terminating in a primary amine (NH2) for straightforward conjugation to a target protein ligand.[1][2][3] This guide provides an in-depth overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its application in targeted protein degradation.
Pomalidomide, a derivative of thalidomide (B1683933), functions by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This binding event modulates the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[5] This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins, including those previously considered "undruggable."
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H32N4O8 | [1] |
| Molecular Weight | 540.6 Da | [1] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C, protected from light and moisture. | [8][9] |
| Stability | Stable for at least 6 months at -20°C. Avoid freeze-thaw cycles. | [1][8][9] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The utility of this compound lies in its ability to serve as a building block for PROTACs. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. In this case, this compound provides the E3 ligase ligand (pomalidomide) and the linker (PEG4-Ph-NH2).
The general mechanism of action for a PROTAC synthesized using this tool is as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via the conjugated "warhead") and to CRBN (via the pomalidomide moiety), bringing them into close proximity to form a ternary complex.[5]
-
Ubiquitination : The formation of this ternary complex facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to the target protein, which is catalyzed by the CRL4^CRBN^ E3 ligase.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The efficiency of this process is influenced by several factors, including the stability and cooperativity of the ternary complex.[10][11][12] Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the affinity for the other protein, leading to a more stable ternary complex.[10]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of the pomalidomide moiety with Cereblon. While specific data for the entire this compound molecule is limited in public literature, the data for pomalidomide provides a strong foundation for understanding its binding characteristics.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Parameter | Value | Assay Conditions | Reference |
| Dissociation Constant (Kd) | ~157 - 250 nM | Competitive titration with thalidomide for binding to the human DDB1-CRBN complex. | |
| IC50 | ~2 - 3 µM | Inhibition of CRBN binding to thalidomide analog affinity beads in cell extracts. | [4][13][14] |
Table 2: Degradation Efficiency of Pomalidomide-Induced Neosubstrates
| Neosubstrate | Cell Line | Key Downstream Effects | Reference |
| Ikaros (IKZF1) | Multiple Myeloma | Downregulation of c-Myc and IRF4, leading to anti-proliferative and pro-apoptotic effects. | |
| Aiolos (IKZF3) | Multiple Myeloma | Downregulation of c-Myc and IRF4, contributing to anti-myeloma activity. |
Signaling Pathways
The binding of pomalidomide to CRBN initiates a signaling cascade that ultimately leads to the degradation of specific transcription factors, resulting in anti-cancer effects. The following diagram illustrates this pathway.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, which in turn downregulates c-Myc and IRF4, resulting in apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound in the development of PROTACs.
Synthesis of a PROTAC using this compound
This protocol describes the conjugation of a carboxylic acid-containing "warhead" (ligand for the protein of interest) to the primary amine of this compound via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-containing "warhead"
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the carboxylic acid-containing "warhead" (1.0 eq) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a positive control of PROTAC co-treated with a proteasome inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the logical flow of experiments in PROTAC development and the relationship between different experimental outcomes.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: The logical relationship between key events in PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and convenient tool for researchers in chemical biology and drug discovery. Its pre-functionalized nature simplifies the synthesis of PROTACs, enabling the rapid exploration of targeted protein degradation for a wide range of proteins of interest. By understanding its mechanism of action and employing the experimental protocols outlined in this guide, scientists can effectively leverage this molecule to develop novel therapeutics and probe complex biological systems.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Pomalidomide-PEG4-Ph-NH2 based PROTACs: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Pomalidomide-PEG4-Ph-NH2 linker. Pomalidomide (B1683931) serves as a potent E3 ligase ligand for Cereblon (CRBN), enabling the targeted degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. The tetraethylene glycol (PEG4) linker offers optimal spacing and solubility, while the terminal amine on the phenyl group provides a versatile point of conjugation for a POI ligand. This document outlines the synthetic route, experimental procedures, characterization, and the underlying biological mechanism of action.
Introduction
PROTACs are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] They consist of two key binding moieties connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Pomalidomide, an immunomodulatory drug, is a well-established ligand for the CRBN E3 ligase, making it a popular choice for the design of potent and effective PROTACs.[2][3] The choice of linker is critical for PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final molecule. A PEGylated linker, such as PEG4, is often employed to enhance solubility and provide an appropriate length for effective ternary complex formation.
This application note details a representative synthesis of a this compound based PROTAC, providing researchers with a foundational protocol for their own drug discovery efforts.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC binds to the Cereblon (CRBN) component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. Concurrently, the other end of the PROTAC binds to the protein of interest (POI). This ternary complex formation brings the POI into close proximity with the E3 ligase, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow
The synthesis of a this compound based PROTAC can be divided into three main stages: 1) Synthesis of the Boc-protected Pomalidomide-PEG4-Ph-NH-Boc linker, 2) Deprotection of the terminal amine, and 3) Conjugation to a POI ligand.
Caption: General experimental workflow for the synthesis of Pomalidomide-PROTACs.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light or by staining. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra (MS) can be obtained using an ESI-TOF spectrometer.
Synthesis of Pomalidomide-PEG4-Ph-NH-Boc
This procedure is based on the well-established nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amine-linker.[][5]
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Boc-NH-PEG4-Ph-NH2 (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at 90 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford the desired Pomalidomide-PEG4-Ph-NH-Boc.
Synthesis of this compound
Procedure:
-
Pomalidomide-PEG4-Ph-NH-Boc (1.0 eq) is dissolved in dichloromethane (B109758) (DCM).
-
Trifluoroacetic acid (TFA) (10-20 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is co-evaporated with DCM multiple times to remove excess TFA.
-
The crude product, this compound, is typically used in the next step without further purification.
General Protocol for PROTAC Synthesis (Amide Coupling)
This protocol describes a general method for conjugating the this compound linker to a POI ligand containing a carboxylic acid moiety.
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF) are added HATU (1.1 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
A solution of this compound (1.1 eq) in anhydrous DMF is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final PROTAC is purified by preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pomalidomide-linker conjugates based on analogous reactions reported in the literature.[] Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Purification Method |
| 1 | Pomalidomide-PEG4-Ph-NH-Boc | 4-Fluorothalidomide, Boc-NH-PEG4-Ph-NH2 | DIPEA | DMSO | 90 | 16 | 60-80 | Column Chromatography |
| 2 | This compound | Pomalidomide-PEG4-Ph-NH-Boc | TFA | DCM | RT | 2-4 | >95 (crude) | - |
| 3 | Final PROTAC | This compound, POI-COOH | HATU, DIPEA | DMF | RT | 4-12 | 40-70 | Preparative HPLC |
Characterization
The synthesized intermediates and the final PROTAC should be characterized by standard analytical techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
HPLC: To assess the purity of the final compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound based PROTACs. The described methods, based on established literature procedures, offer a robust starting point for researchers in the field of targeted protein degradation. By following these protocols, scientists can efficiently synthesize novel PROTAC molecules for the investigation of new therapeutic targets.
References
Application Notes and Protocols for Conjugating a Protein of Interest to Pomalidomide-PEG4-Ph-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of a protein of interest (POI) to Pomalidomide-PEG4-Ph-NH2. This conjugation strategy is central to the development of Proteolysis Targeting Chimeras (PROTACs), where Pomalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By linking Pomalidomide to a ligand that binds to a target protein, the resulting PROTAC can induce the targeted degradation of the POI.
This compound is a functionalized derivative of Pomalidomide that incorporates a tetraethylene glycol (PEG4) linker terminating in a primary amine (-NH2) group. This primary amine serves as a reactive handle for conjugation to the protein. The most common and effective method for this conjugation is through the activation of carboxyl groups (-COOH) on the protein surface, present on aspartic and glutamic acid residues, using the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step reaction forms a stable amide bond between the protein and the Pomalidomide linker.
Principle of the Reaction
The conjugation process involves two key steps:
-
Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate is then readily attacked by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS. The inclusion of NHS or Sulfo-NHS significantly improves the efficiency of the conjugation reaction by increasing the stability of the activated intermediate.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the conjugation of a protein of interest to this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| This compound | Various | Varies | -20°C, desiccated |
| Protein of Interest (POI) | - | - | As per protein specifications |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | 22980 | -20°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | 24510 | 4°C, desiccated |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - | 4°C |
| Coupling Buffer (PBS, pH 7.2-7.5) | - | - | 4°C |
| Quenching Buffer (1 M Tris-HCl, pH 7.5) | - | - | 4°C |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room Temperature |
| Desalting Columns | Thermo Fisher | 89891 | Room Temperature |
| Dialysis Tubing (appropriate MWCO) | Thermo Fisher | 66380 | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
This protocol is recommended to minimize protein-protein crosslinking.
1. Preparation of Reagents:
-
Protein of Interest (POI) Solution: Prepare the POI at a concentration of 1-5 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Buffers containing primary amines (e.g., Tris) or carboxylates must be avoided. If the protein is in an incompatible buffer, perform buffer exchange using a desalting column or dialysis.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMF.
-
EDC and Sulfo-NHS Solutions: Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. Allow the reagents to come to room temperature before opening the vials to prevent condensation.
2. Activation of Protein of Interest:
-
To your POI solution, add EDC and Sulfo-NHS. A starting point for optimization is a molar ratio of POI:EDC:Sulfo-NHS of 1:10:25.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and Sulfo-NHS, perform a buffer exchange into Coupling Buffer (PBS, pH 7.2-7.5) using a desalting column. This step also adjusts the pH for the subsequent coupling reaction.
4. Coupling of this compound:
-
Immediately add the this compound stock solution to the activated POI solution. A 10 to 50-fold molar excess of the Pomalidomide linker over the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
5. Quenching the Reaction (Optional):
-
To quench any unreacted NHS-esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
6. Purification of the Conjugate:
-
Remove unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column. The choice of method will depend on the stability of the protein and the volume of the reaction.
Protocol 2: One-Pot EDC/Sulfo-NHS Conjugation
This simplified protocol can be used but may result in a higher degree of protein-protein crosslinking.
-
Prepare Solutions: Prepare the POI in Coupling Buffer (PBS, pH 7.2-7.5). Prepare the this compound, EDC, and Sulfo-NHS stock solutions as described in Protocol 1.
-
Reaction: To the POI solution, add the desired molar excess of this compound. Then, add EDC and Sulfo-NHS (e.g., 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS over the protein).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the conjugate as described in Protocol 1.
Characterization of the Conjugate
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To assess the purity of the conjugate and confirm covalent modification. | A shift in the molecular weight of the protein band corresponding to the addition of the Pomalidomide-PEG linker. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and the degree of labeling (DOL). | A mass increase corresponding to the molecular weight of the attached Pomalidomide-PEG linker(s). |
| UV-Vis Spectroscopy | To estimate the DOL if the Pomalidomide moiety has a distinct absorbance. | An increase in absorbance at the characteristic wavelength of Pomalidomide. |
| Functional Assays | To confirm that the conjugation has not compromised the activity of the POI or the Pomalidomide ligand. | The conjugate should retain its ability to bind to its target and to CRBN. |
Signaling Pathway
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or Sulfo-NHS due to hydrolysis. | Use fresh reagents and allow them to warm to room temperature before opening. Prepare solutions immediately before use. |
| Incorrect pH for activation or coupling. | Ensure the activation buffer is pH 6.0 and the coupling buffer is pH 7.2-7.5. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as MES and PBS. Perform buffer exchange if necessary. | |
| Protein Precipitation | High degree of conjugation leading to insolubility. | Reduce the molar excess of the Pomalidomide linker. Optimize the reaction time and temperature. |
| Protein instability in the reaction buffer. | Ensure the chosen buffers are compatible with the protein's stability. Consider adding stabilizers if appropriate. | |
| Protein-Protein Crosslinking | Use of the one-pot protocol. | Use the recommended two-step protocol with a buffer exchange step to remove excess EDC and Sulfo-NHS before adding the Pomalidomide linker. |
| High concentration of protein. | Perform the reaction at a lower protein concentration. |
Application Notes and Protocols for Measuring Protein Knockdown with Pomalidomide-PEG4-Ph-NH2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide is an immunomodulatory agent that functions as a molecular glue to induce the degradation of specific target proteins.[1][2] It achieves this by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which then targets neo-substrates for ubiquitination and subsequent degradation by the proteasome.[1][2][3] Key targets of pomalidomide-mediated degradation include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][] Pomalidomide-PEG4-Ph-NH2 is a ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology, which utilizes the same CRBN-mediated degradation pathway to target specific proteins for degradation.[5][6][7] This document provides a detailed protocol for utilizing Western blot analysis to quantify the knockdown of target proteins following treatment with this compound.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Caption: Pomalidomide binds to CRBN, recruiting the target protein for ubiquitination and proteasomal degradation.
Experimental Protocol: Western Blot for Protein Knockdown
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the reduction in target protein levels.
1. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., multiple myeloma cell lines like MM.1S) in appropriate culture plates or flasks.[1] Allow cells to adhere and reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in cell culture medium to the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).[1] Incubate for a predetermined time course (e.g., 6, 12, 24, 48 hours) to determine the optimal time for protein knockdown.[]
2. Cell Lysis and Protein Quantification
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8] Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[9][10] Scrape the cells and collect the lysate in a microcentrifuge tube.[8]
-
Suspension cells: Centrifuge the cell suspension to pellet the cells.[8] Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer.[8]
-
-
Lysis: Incubate the cell lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8][10]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[8][11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay or Bradford assay.[9][12] This is crucial for ensuring equal protein loading in the subsequent steps.[13]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[9][11] Also, load a pre-stained protein ladder to monitor protein separation and estimate molecular weights. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][15] This can be done using a wet or semi-dry transfer system.[14] Ensure proper orientation of the gel and membrane in the transfer apparatus.[14]
4. Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][16] This step prevents non-specific antibody binding.[16]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein (e.g., anti-IKZF1 or anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin) in blocking buffer at the manufacturer's recommended dilution.[17] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9][17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).[9] Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[9]
-
Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.[9]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[9] The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Western Blot Experimental Workflow
Caption: A stepwise workflow for assessing Pomalidomide-induced protein degradation via Western blotting.
Data Presentation and Analysis
Quantitative Data Summary
The band intensities from the Western blot images can be quantified using densitometry software (e.g., ImageJ).[12] The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band to correct for any variations in protein loading.[9][13] The relative protein expression can then be calculated as a percentage of the vehicle-treated control.
Table 1: Quantification of Target Protein Knockdown by this compound
| Treatment Group | Concentration (µM) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Level | % Knockdown vs. Vehicle |
| Vehicle Control | 0 | 15000 | 15500 | 0.97 | 0% |
| This compound | 0.1 | 12500 | 15300 | 0.82 | 15.5% |
| This compound | 1 | 7800 | 15600 | 0.50 | 48.5% |
| This compound | 10 | 2300 | 15400 | 0.15 | 84.5% |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific target protein.
This Western blot protocol provides a robust and reliable method for quantifying the knockdown of target proteins induced by this compound. By following these detailed steps, researchers can effectively assess the efficacy and dose-response of this and other similar protein-degrading compounds. Accurate quantification and clear data presentation are essential for the successful development of novel therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biorbyt.com [biorbyt.com]
- 12. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Administration of Pomalidomide-PEG4-Ph-NH2 Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo dosing and administration of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Pomalidomide-PEG4-Ph-NH2 E3 ligase ligand-linker conjugate. This document outlines the underlying mechanism of action, offers detailed experimental protocols, and presents reference data from related studies to facilitate the design and execution of preclinical animal experiments.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs containing a pomalidomide moiety, such as those synthesized using the this compound linker, function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The this compound linker itself is comprised of the pomalidomide-based Cereblon ligand and a 4-unit PEG linker, which can be conjugated to a wide array of "warheads" that bind to the protein of interest.[1] The inclusion of a PEGylated linker can enhance the solubility and cell permeability of the PROTAC molecule.[2]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a Pomalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation. This process effectively removes the target protein from the cellular environment.
Quantitative Data for Pomalidomide-Based PROTACs (in vivo)
Table 1: Reference In Vivo Dosing and Administration of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Animal Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Reference |
| ARV-825 | BRD4 | SCID-beige mice (KMS11-Luc xenograft) | Intraperitoneal (i.p.) | 5 mg/kg | Daily | Not specified | N/A |
| dBET1 | BET | Not specified (MV4;11 xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | Daily | Not specified | N/A |
| Compound 1 | PRC1 | Swiss albino mice | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Not specified | [3] |
Table 2: Reference In Vivo Efficacy of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Animal Model | Efficacy Readout | Outcome | Reference |
| ARV-825 | BRD4 | Multiple Myeloma Xenograft | Tumor growth inhibition, Animal survival | Significant anti-tumor activity and prolonged survival | N/A |
| dBET1 | BET | Acute Myeloid Leukemia Xenograft | Tumor growth inhibition | Terminated after 14 days for comparative efficacy assessment | N/A |
| PROTAC Molecule B3 | ALK | Xenograft Tumor Model | Anti-cancer effects | Better efficacy than the parent drug molecule, LDK378 | [4] |
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound containing PROTACs. Optimization and validation for each specific PROTAC and animal model are essential.
Protocol 1: Preparation of Vehicle for In Vivo Administration
This protocol is adapted from a formulation suggested for a similar pomalidomide-PEG4-linker conjugate and is suitable for oral or intraperitoneal administration.[5]
Materials:
-
This compound containing PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Dissolve the PROTAC in DMSO to create a concentrated stock solution (e.g., 55.0 mg/mL). Gentle heating or sonication may be used to aid dissolution.
-
Vehicle Formulation: In a sterile tube, add the following components in the specified order, ensuring thorough mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Concentration Example: To prepare 1 mL of a 5.5 mg/mL working solution, add 100 µL of the 55.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of Saline to reach a final volume of 1 mL.
-
Administration: The resulting formulation will be a suspended solution. It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: General Workflow for In Vivo Xenograft Studies
This protocol outlines a typical workflow for evaluating the efficacy of a PROTAC in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line in vitro.
-
Harvest and resuspend the cells in an appropriate medium (e.g., with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the PROTAC formulation as described in Protocol 1.
-
Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health and behavior of the animals.
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowable size.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues.
-
Analyze the levels of the target protein in the collected tissues (e.g., by Western blot or immunohistochemistry) to confirm target engagement and degradation.
-
Conclusion
The successful in vivo application of PROTACs containing the this compound linker requires careful consideration of formulation, dosing, and administration route. While specific preclinical data for this exact linker is emerging, the provided protocols and reference data from related pomalidomide-based PROTACs offer a solid foundation for initiating in vivo studies. Researchers are encouraged to perform pilot studies to determine the optimal parameters for their specific PROTAC and experimental model.
References
Application Notes and Protocols: Generating and Validating a Negative Control for Pomalidomide-PEG4-Ph-NH2 Based Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide (B1683931) is a potent binder of the E3 ubiquitin ligase Cereblon (CRBN), making it a widely used component in the development of Proteolysis Targeting Chimeras (PROTACs).[][2] Pomalidomide-PEG4-Ph-NH2 is a functionalized building block that incorporates the pomalidomide ligand and a PEG linker, designed for conjugation to a target protein-binding "warhead" to create a PROTAC.[3][4][5][6] PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[7][8][9]
To ensure that the observed biological effects of a pomalidomide-based PROTAC are due to the specific, CRBN-mediated degradation of the target protein, it is crucial to use a proper negative control. An ideal negative control should be structurally analogous to the active compound but incapable of mediating the key biological function—in this case, binding to Cereblon. These application notes provide a detailed protocol for the generation and validation of a negative control for experiments involving this compound or PROTACs derived from it.
Principle of the Negative Control
The recommended negative control for pomalidomide-based PROTACs is a molecule where the pomalidomide moiety is replaced with N-methylated pomalidomide .[10] The binding of pomalidomide to Cereblon is dependent on a crucial hydrogen bond involving the glutarimide (B196013) proton. Methylation of the nitrogen atom in the glutarimide ring sterically blocks this interaction, thereby abrogating the compound's ability to bind to Cereblon.[10]
Consequently, a PROTAC constructed with an N-methylated pomalidomide warhead is unable to recruit the CRBN E3 ligase and cannot form the productive ternary complex required for target protein degradation. This makes it an excellent tool to differentiate between specific degradation-dependent effects and potential off-target effects of the molecule.[11]
Diagrams and Workflows
Caption: Mechanism of action for an active PROTAC versus its N-methylated negative control.
Caption: Experimental workflow for validating the negative control PROTAC.
Experimental Protocols
Protocol 1: Cereblon (CRBN) Binding Assay (TR-FRET)
This protocol describes a competitive binding assay to confirm that the negative control does not bind to CRBN.
Materials and Reagents:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium)
-
Fluorescently labeled tracer ligand for CRBN (e.g., fluorescent thalidomide (B1683933) analog) as the FRET acceptor
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4
-
Test Compounds: Active PROTAC and Negative Control PROTAC
-
Positive Control: Pomalidomide
-
384-well low-volume white plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in Assay Buffer.
-
In a 384-well plate, add 2 µL of each diluted compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a pre-mixed solution of the donor-labeled anti-GST antibody and the acceptor-labeled tracer in Assay Buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the ratio of the two emission signals and plot the results against compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This protocol is used to directly measure the degradation of the target protein in cells.[12]
Materials and Reagents:
-
Cell line expressing the protein of interest (POI)
-
Cell culture medium and supplements
-
Test Compounds: Active PROTAC and Negative Control PROTAC (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the active PROTAC or the negative control for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Protocol 3: Cell Viability Assay
This protocol assesses the downstream functional consequences of target protein degradation, such as inhibition of cancer cell proliferation.[16][17]
Materials and Reagents:
-
Cell line used in the degradation assay
-
96-well clear-bottom white plates
-
Test Compounds: Active PROTAC and Negative Control PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the active PROTAC and negative control PROTAC to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a period relevant to the biological process being studied (e.g., 72 hours).
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the DMSO control and plot the percentage of cell viability against the compound concentration to determine the EC50 value.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the validation experiments.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | CRBN Binding IC50 (nM) |
|---|---|
| Pomalidomide (Positive Control) | 150 |
| Active PROTAC | 185 |
| Negative Control PROTAC | > 50,000 (No Binding) |
Table 2: Quantification of Target Protein Degradation by Western Blot
| Compound | Concentration (nM) | Relative POI Level (% of Vehicle) |
|---|---|---|
| Active PROTAC | 1 | 75% |
| 10 | 40% | |
| 100 | 8% | |
| 1000 | 12% (Hook Effect)[18] | |
| Negative Control PROTAC | 1 | 98% |
| 10 | 101% | |
| 100 | 97% |
| | 1000 | 99% |
Table 3: Cellular Viability in a Cancer Cell Line
| Compound | Cell Viability EC50 (nM) |
|---|---|
| Active PROTAC | 25 |
| Negative Control PROTAC | > 20,000 |
References
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
Application of Pomalidomide-PEG4-Ph-NH2 in Developing Degraders for Neurodegenerative Diseases
Application Note and Protocols
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation and aggregation of misfolded proteins like tau, α-synuclein, and huntingtin (HTT).[1] These protein aggregates are implicated in neuronal dysfunction and cell death.[1] Traditional small-molecule inhibitors often struggle to target these proteins, many of which are considered "undruggable".[2]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome this challenge.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[5][6] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][7] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
Pomalidomide-PEG4-Ph-NH2 is a key building block in the synthesis of PROTACs.[8][9][10] It comprises a pomalidomide (B1683931) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker that increases solubility, and a terminal amine group (NH2) for conjugation to a POI ligand.[8][11][12][13] This application note provides a detailed overview and experimental protocols for utilizing this compound in the development of degraders for neurodegenerative diseases.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., pathogenic tau) and the CRL4^CRBN^ E3 ubiquitin ligase complex.[14][15] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively clearing the pathogenic protein from the cell.[5]
Application in Neurodegenerative Disease Models
Pomalidomide-based PROTACs have shown promise in degrading key pathological proteins in neurodegenerative disease models. A notable example is the development of tau degraders for Alzheimer's disease and other tauopathies.[2][14]
Case Study: Tau Degrader QC-01-175
Researchers have successfully converted a tau PET tracer, T807, into a potent tau degrader, QC-01-175, by linking it to pomalidomide.[14] This degrader effectively reduced levels of total and phosphorylated tau in neuronal cells derived from frontotemporal dementia patients.[14]
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| QC-01-175 | Total Tau | Tau-P301L Neurons | ~50-100 nM | ~50% | [14] |
| QC-01-175 | Phospho-Tau (S396) | Tau-P301L Neurons | ~50-100 nM | ~60% | [14] |
| C004019 | Tau | HEK293-htau cells | Not specified | Significant reduction | [2] |
| Antihuntingtin PROTAC | Mutant Huntingtin | HD Patient Fibroblasts | Not specified | Significant reduction | [16] |
Table 1: Summary of quantitative data for pomalidomide-based degraders in neurodegenerative disease models. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol outlines a general approach for conjugating this compound to a ligand for a protein of interest (POI-Ligand) that contains a carboxylic acid group.
Materials:
-
This compound
-
POI-Ligand with a carboxylic acid (COOH) group
-
Amide coupling reagent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI-Ligand-COOH in anhydrous DMF.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[5][17]
Materials:
-
Cell culture reagents and appropriate neuronal cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once they reach desired confluency, treat them with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using software like ImageJ to determine the extent of protein degradation.[17]
Cell Viability Assay
This protocol assesses the potential cytotoxicity of the PROTAC compound.[18]
Materials:
-
96-well clear or opaque-walled plates
-
Cell culture reagents
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a period relevant to the degradation experiment (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the recommended incubation time, measure the signal (luminescence for CellTiter-Glo, absorbance for MTT) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the concentration of PROTAC that inhibits cell growth by 50% (IC50).
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. Its ability to recruit the CRBN E3 ligase provides a robust mechanism for inducing the degradation of otherwise intractable targets like aggregated tau and mutant huntingtin. The provided protocols offer a foundational framework for researchers to synthesize, test, and validate novel degraders, paving the way for new therapeutic strategies against these devastating disorders. However, challenges such as optimizing blood-brain barrier penetration and managing potential off-target effects of pomalidomide-based PROTACs remain critical areas for ongoing research.[19][20][21]
References
- 1. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linker | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound | CAS:1818885-63-0 | AxisPharm [axispharm.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting lack of protein degradation with Pomalidomide-PEG4-Ph-NH2 PROTACs
Welcome to the technical support center for Pomalidomide-PEG4-Ph-NH2 Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, particularly the lack of target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1] They consist of a ligand that binds to the POI, connected via a linker (in this case, a PEG4-Ph moiety) to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[][3][4] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[5][6] This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[4][7]
Q2: What are the initial checks if I observe no degradation of my target protein?
A2: If you are not observing protein degradation, it is crucial to systematically verify the key components and steps of the PROTAC mechanism. The primary areas to investigate are the integrity of the PROTAC molecule, the biological system being used, and the formation of the essential ternary complex.[8]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Ensure the chemical structure, purity (>95%), and stability of your this compound PROTAC stock. Degradation can occur during storage or in the experimental media.
-
Verify E3 Ligase Expression: Confirm that the cell line used in your experiment expresses sufficient levels of Cereblon (CRBN).[9] Low or absent CRBN expression is a common reason for the failure of pomalidomide-based PROTACs.[8][9]
-
Assess Target Protein Expression: Confirm that your cell line expresses the protein of interest at a detectable level.
-
Check for the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex, which paradoxically reduces degradation efficiency.[10][11][12] It is recommended to test a broad range of concentrations (e.g., 1 pM to 100 µM).[8][10]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[10][11] This occurs because at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming unproductive binary complexes that prevent the formation of the productive ternary complex required for degradation.[10][11]
Strategies to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Curve: Test a broad and granular range of PROTAC concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[11]
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the stability and cooperativity of the ternary complex.[11] Positive cooperativity can help mitigate the hook effect.[11]
Troubleshooting Guide: Lack of Protein Degradation
This guide provides a step-by-step approach to troubleshoot experiments where a this compound PROTAC fails to induce the degradation of the target protein.
Problem 1: No target degradation observed at any tested concentration.
-
Possible Cause 1: Issues with the PROTAC Molecule
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Confirm the chemical structure and purity of the PROTAC using methods like LC-MS and NMR.
-
Assess Compound Stability: Ensure the PROTAC is stable in your cell culture media and under your experimental conditions.
-
-
-
Possible Cause 2: Inadequate Cellular Uptake
-
Troubleshooting Steps:
-
Assess Cell Permeability: Due to their large molecular weight, PROTACs can have poor cell permeability.[13][14][15] Consider using a cell-based target engagement assay like NanoBRET to confirm intracellular target binding.[16][17]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of PROTAC treatment.
-
-
-
Possible Cause 3: Insufficient E3 Ligase (CRBN) Expression
-
Troubleshooting Steps:
-
Measure CRBN Protein Levels: Use Western blotting to confirm that your cell line expresses detectable and sufficient levels of CRBN.[9]
-
Select an Appropriate Cell Line: If CRBN expression is low, consider using a different cell line known to have higher CRBN expression.
-
-
-
Possible Cause 4: Failure of Ternary Complex Formation
-
Troubleshooting Steps:
-
Confirm Binary Engagement: Verify that the PROTAC can independently bind to both the target protein and CRBN using biophysical assays (e.g., SPR, ITC) or cellular target engagement assays (e.g., NanoBRET).[8][16]
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using techniques such as co-immunoprecipitation (Co-IP) followed by Western blotting, or proximity-based assays like TR-FRET.[18]
-
-
Problem 2: Target protein degradation is observed, but it is weak or incomplete.
-
Possible Cause 1: Suboptimal PROTAC Concentration
-
Troubleshooting Steps:
-
Fine-tune Dose-Response: Perform a more detailed dose-response experiment around the concentration that showed partial activity to pinpoint the optimal concentration (DC50 and Dmax).
-
-
-
Possible Cause 2: Unstable Ternary Complex
-
Troubleshooting Steps:
-
Evaluate Linker Composition: The PEG4-Ph linker may not be optimal for facilitating a stable ternary complex for your specific target. Consider synthesizing PROTACs with different linker lengths and compositions.[19]
-
-
-
Possible Cause 3: Rapid Target Protein Synthesis
-
Troubleshooting Steps:
-
Measure Protein Turnover: Use a protein synthesis inhibitor (e.g., cycloheximide) in combination with your PROTAC to determine if rapid synthesis of the target protein is counteracting its degradation.
-
-
Problem 3: Degradation is observed in some cell lines but not others.
-
Possible Cause 1: Differential Expression of CRBN or Target Protein
-
Troubleshooting Steps:
-
Compare Protein Expression Levels: Use Western blotting to compare the expression levels of both the target protein and CRBN across the different cell lines.[9]
-
-
-
Possible Cause 2: Cell Line-Specific Resistance Mechanisms
-
Troubleshooting Steps:
-
Investigate Mutations: Sequence the genes for the target protein and CRBN in the non-responsive cell line to check for mutations that might prevent PROTAC binding.[9]
-
Assess Efflux Pump Activity: High expression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the PROTAC.[9]
-
-
Data Presentation
Table 1: Troubleshooting Summary for Lack of Protein Degradation
| Symptom | Possible Cause | Recommended Action | Relevant Assay(s) |
| No degradation at any concentration | Poor PROTAC stability/purity | Verify compound integrity | LC-MS, NMR |
| Low cellular permeability | Assess intracellular target engagement | NanoBRET Target Engagement | |
| Insufficient CRBN expression | Measure CRBN protein levels | Western Blot | |
| Failure of ternary complex formation | Confirm binary and ternary complex formation | SPR, Co-IP, TR-FRET | |
| Weak or incomplete degradation | Suboptimal PROTAC concentration | Perform detailed dose-response | Western Blot, HiBiT Assay |
| Unstable ternary complex | Synthesize PROTACs with different linkers | Biophysical binding assays | |
| High target protein synthesis rate | Measure protein half-life | Cycloheximide chase assay | |
| Cell line-dependent degradation | Differential protein expression | Compare CRBN and target levels | Western Blot |
| Mutations in target or CRBN | Sequence relevant genes | DNA Sequencing | |
| High efflux pump activity | Test with efflux pump inhibitors | Cellular accumulation assays |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of the this compound PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at a concentration determined to be optimal for degradation (or a range of concentrations) for a shorter time (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag (if applicable) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and CRBN to confirm their co-precipitation.
Visualizations
Signaling Pathway
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
How to assess and minimize off-target effects of Pomalidomide-PEG4-Ph-NH2
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on assessing and minimizing the off-target effects of PROTACs synthesized using Pomalidomide-PEG4-Ph-NH2 as a Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a pre-synthesized chemical building block used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] It consists of three parts:
-
Pomalidomide (B1683931): A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[]
-
PEG4 (4-unit polyethylene (B3416737) glycol): A flexible linker that provides appropriate spacing and improves solubility.
-
Ph-NH2 (amino-phenyl): A terminal amine group that serves as a chemical handle to conjugate a "warhead"—a ligand that binds to your specific protein of interest.
By attaching a warhead to this molecule, you create a heterobifunctional PROTAC designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[5]
Q2: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A2: The pomalidomide moiety itself can induce the degradation of proteins other than the intended target. The most well-documented off-target substrates are endogenous zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[] This occurs because pomalidomide binding to CRBN can recruit these proteins for ubiquitination and subsequent degradation.[6][7] This inherent activity is a major concern as it can lead to unintended biological consequences and toxicity.[8][9]
Q3: Why is a thorough assessment of off-target effects critical for my research?
A3: Rigorous assessment of off-target effects is a critical step in the development of any new PROTAC for several reasons:[10]
-
Ensuring Specificity: It validates that the observed phenotype is due to the degradation of the intended target and not an off-target protein.
-
Minimizing Toxicity: Unintended degradation of essential proteins can lead to cellular toxicity.[10]
-
Therapeutic Window: Understanding the concentration at which off-target degradation occurs versus on-target degradation helps define the therapeutic window.
-
Regulatory Requirements: Comprehensive off-target profiling is essential for preclinical safety assessment.
Q4: What is the general workflow for assessing the off-target profile of a new PROTAC?
A4: A multi-pronged approach is recommended to build a comprehensive off-target profile.[11] The workflow typically involves an initial unbiased screening to identify potential off-targets, followed by more specific assays to validate these findings.
Caption: A general workflow for identifying and validating off-target effects.
Q5: What is the difference between target engagement and protein degradation, and how do I measure each?
A5: These are two distinct but related events:
-
Target Engagement refers to the physical binding of the PROTAC to a protein within the cell. The best method to assess this in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[12] Ligand binding often stabilizes a protein, increasing its melting temperature, which CETSA can detect.[10]
-
Protein Degradation is the downstream consequence of successful ternary complex formation (PROTAC-Target-E3 Ligase), leading to ubiquitination and destruction by the proteasome. This is directly measured by quantifying protein abundance, typically using mass spectrometry-based proteomics for a global, unbiased view or Western Blotting for specific targets.[13]
It is important to note that engagement does not always lead to degradation. A PROTAC can bind to an off-target protein without forming a productive ternary complex, which is a key insight that can be gained by using both CETSA and proteomics in parallel.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cellular toxicity is observed at concentrations required for target degradation. | 1. The warhead has its own pharmacological toxicity. 2. The PROTAC is degrading an essential off-target protein. | 1. Test Inactive Controls: Synthesize and test a control PROTAC with a methylated pomalidomide that cannot bind CRBN. If toxicity persists, it may be linked to the warhead. 2. Conduct Global Proteomics: Perform an unbiased proteomics experiment to identify all degraded proteins. Cross-reference hits with databases of essential genes/proteins. 3. Dose-Response Analysis: Carefully determine the DC50 (concentration for 50% degradation) for your target and the CC50 (concentration for 50% cytotoxicity). A large window between these values is desirable.[11] |
| Global proteomics reveals degradation of many Zinc-Finger (ZF) proteins. | This is a known and expected off-target activity of the unmodified pomalidomide scaffold.[6][7][8] | 1. Quantify and Compare: Determine the degradation potency (DC50) for the off-target ZF proteins and compare it to your on-target protein. Ideally, on-target degradation is significantly more potent. 2. Rational Re-design: The most effective solution is to re-synthesize the PROTAC using a modified pomalidomide analog. Research shows that adding appropriately sized modifications to the C5 position of the phthalimide (B116566) ring can significantly reduce ZF protein degradation while maintaining or even enhancing on-target potency.[6][7][16] |
| CETSA shows my PROTAC engages with an off-target, but proteomics shows no degradation. | The PROTAC binds to the protein, but it does not form a productive ternary complex with CRBN for subsequent ubiquitination. | 1. Acknowledge Off-Target Binding: This protein is an off-target binder. While it is not degraded, its function may still be inhibited by the PROTAC binding. This is a potential liability. 2. Assess Functional Impact: Design experiments to determine if the binding of your PROTAC to this off-target has any functional consequences. 3. Consider Warhead Selectivity: If the off-target is a known binder of your warhead, you may need to design a more selective warhead. |
Strategies for Minimizing Off-Target Effects
Minimizing off-target effects is best achieved through rational PROTAC design.
1. Modification of the Pomalidomide Ligand
Recent studies have established design principles to create more specific pomalidomide-based PROTACs.[6] The key is to modify the phthalimide ring of pomalidomide.
Caption: Logic for minimizing off-targets via pomalidomide modification.
Quantitative Impact of Pomalidomide Modification
The following table summarizes hypothetical data based on published findings that demonstrate how modifications can improve specificity.[6][16]
| PROTAC Component | On-Target DC50 (nM) | Off-Target (ZF Protein) DC50 (nM) | Selectivity Window (Off-Target/On-Target) |
| Standard Pomalidomide | 25 | 80 | 3.2x |
| C5-Modified Pomalidomide | 20 | >1000 | >50x |
| C4-Modified Pomalidomide | 150 | 120 | ~0.8x |
This table is illustrative. Actual values are PROTAC- and cell-line-dependent.
2. Linker Optimization
The length, composition, and attachment point of the linker are crucial for forming a stable and productive ternary complex with the target protein while avoiding off-targets. Systematically screen different linker types and lengths to find the optimal configuration that maximizes on-target degradation and minimizes off-target effects.
Key Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This protocol provides a general framework for identifying degraded proteins using tandem mass tag (TMT) labeling and LC-MS/MS.
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, KELLY) and treat with the PROTAC at various concentrations (e.g., 0.1x, 1x, 10x DC50) and time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a urea-based buffer. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides overnight using an enzyme like Trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with a unique TMT tag. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.[10]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by chromatography and analyzed by the mass spectrometer.
-
Data Analysis: Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the reporter ions from the TMT tags. Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are identified as potential degradation targets (both on- and off-target).[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm direct binding of the PROTAC to proteins in intact cells.[12]
-
Cell Treatment: Treat intact cells in suspension with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes), followed by rapid cooling. Include a non-heated control.
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Collect the soluble fraction (supernatant). The amount of a specific protein remaining in the soluble fraction at each temperature is quantified.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates that the PROTAC has bound to and stabilized the protein.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pelagobio.com [pelagobio.com]
- 15. pelagobio.com [pelagobio.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility or aggregation of Pomalidomide-PEG4-Ph-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor solubility and aggregation of Pomalidomide-PEG4-Ph-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with PROTAC molecules due to their high molecular weight and lipophilicity.[1][2]
Initial Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, typically 100% DMSO. For aqueous-based assays, minimize the final DMSO concentration (ideally ≤ 0.5%) to avoid precipitation.
-
pH Adjustment: Determine if the solubility of your PROTAC is pH-dependent. Buffering the aqueous solution to an optimal pH can sometimes improve solubility.
-
Use of Co-solvents: For in vitro assays, consider the use of pharmaceutically acceptable co-solvents such as PEG 400 or propylene (B89431) glycol at low concentrations.
Q2: I observe precipitation of my PROTAC when I dilute my DMSO stock into aqueous buffer for cell-based assays. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution."
Recommendations:
-
Lower Final Concentration: The most straightforward approach is to work at the highest possible dilution of your PROTAC that still yields a biological effect.
-
Pluronic F-127: Consider the use of Pluronic F-127, a non-ionic surfactant, in your final aqueous solution. It can help to maintain the solubility of hydrophobic compounds.
-
Formulation Strategies: For more persistent solubility issues, especially for in vivo studies, exploring formulation strategies is recommended. (See Troubleshooting Guide below).
Q3: What is the mechanism of action for a Pomalidomide-based PROTAC?
A3: Pomalidomide (B1683931) is a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] In a PROTAC molecule, the pomalidomide moiety serves to recruit the CRBN E3 ligase complex. This brings the E3 ligase into close proximity with the target protein of interest (POI), leading to the ubiquitination of the POI. Ubiquitinated proteins are then recognized and degraded by the proteasome.[3][4][5]
Troubleshooting Guides
Guide 1: Addressing Poor Solubility
This guide provides a systematic approach to diagnosing and resolving solubility issues with your this compound PROTAC.
This protocol provides a method for determining the kinetic solubility of your PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
0.22 µm syringe filters (low protein binding)
-
96-well microplate
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).
-
Add 2 µL of each standard and the 10 mM stock solution to separate wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a 1:100 dilution. This will result in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.22 µm syringe filter to remove any precipitated compound.
-
Analyze the filtrate by HPLC-UV.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: Monitor at a wavelength where the PROTAC has maximum absorbance.
-
-
Quantify the concentration of the dissolved PROTAC in the test samples by comparing the peak area to the standard curve. The highest concentration that remains in solution is the kinetic solubility.
Guide 2: Investigating and Mitigating Aggregation
Aggregation can lead to inconsistent experimental results and is a critical parameter to assess.
References
- 1. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ovid.com [ovid.com]
- 5. m.youtube.com [m.youtube.com]
Optimizing the linker length and composition for pomalidomide-based PROTACs
Welcome to the Technical Support Center for the optimization of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals working on targeted protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They function by simultaneously binding to the POI and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the cell's proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4]
Q2: Why is the linker connecting pomalidomide (B1683931) and the POI ligand so critical for PROTAC efficacy?
A2: The linker is not just a passive spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[1][5] An optimal linker ensures the correct spatial orientation of the POI and CRBN to facilitate efficient ubiquitination.[6] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[5][7] Linker composition also significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[8][][10]
Q3: What are the common types of linkers used in pomalidomide-based PROTACs?
A3: Linkers are generally categorized based on their flexibility and composition. Common types include:
-
Alkyl Chains: These are flexible linkers that are synthetically accessible. Their lipophilicity can enhance membrane permeability.[]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers that can improve the solubility of the PROTAC.[11]
-
Rigid Linkers: These include structures like piperazine, piperidine, or triazoles, which can pre-organize the PROTAC into an active conformation and improve selectivity.[11][12]
-
"Smart" Linkers: These are advanced linkers that can be, for example, photoswitchable, allowing for spatial and temporal control of PROTAC activity.[11]
Q4: How does the "hook effect" impact PROTAC experiments, and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or CRBN-PROTAC) rather than the productive ternary complex required for degradation.[13] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximum degradation (Dmax) before the effect becomes prominent.[13]
Q5: Can pomalidomide-based PROTACs have off-target effects?
A5: Yes, off-target effects can occur. The pomalidomide moiety itself can induce the degradation of endogenous substrates of CRBN, known as neosubstrates (e.g., IKZF1, IKZF3).[14] Additionally, the linker and the target ligand can contribute to off-target binding and degradation of other proteins, such as zinc-finger (ZF) domains.[15] Careful design of the linker and modification of the pomalidomide core, for instance at the C5 position, can help reduce these off-target effects.[15]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No target protein degradation observed. | 1. Ineffective ternary complex formation due to suboptimal linker length or composition.[1] 2. Low cell permeability of the PROTAC.[10][13] 3. Low expression of Cereblon (CRBN) in the cell line.[1] 4. Instability of the PROTAC in the cellular environment.[13] | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., alkyl chains, PEGs) and compositions (flexible vs. rigid).[4] 2. Assess and optimize cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and reduce polarity.[8][16] 3. Confirm CRBN expression in your cell line via Western Blot. If low, consider using a different cell line with higher CRBN expression.[1] 4. Evaluate the stability of your PROTAC in cell culture media over time. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health.[1] 2. Inaccurate PROTAC concentrations.[1] 3. Variability in incubation times.[1] | 1. Standardize cell culture conditions, including passage number and seeding densities.[13] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[1] 3. Use precise timing for all incubation steps.[1] |
| "Hook effect" observed (degradation decreases at higher PROTAC concentrations). | Formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) outcompeting the productive ternary complex.[13] | Perform a detailed dose-response curve to identify the optimal concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent.[13] |
| Off-target protein degradation. | The pomalidomide moiety can induce degradation of endogenous CRBN neosubstrates. The linker or warhead may also contribute to off-target effects.[14][15] | 1. Profile for neosubstrate degradation using proteomics. 2. Rationally design the linker and modify the pomalidomide attachment point (e.g., C5 position) to minimize off-target ZF domain degradation.[15] |
Quantitative Data Summary
Table 1: Impact of Linker Length and Composition on BTK Degradation
| PROTAC | Linker Length (atoms) | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-1 | 10 | PEG | 50 | 85 |
| BTK-2 | 12 | Alkyl | 25 | 95 |
| BTK-3 | 15 | PEG/Alkyl | 10 | >98 |
| BTK-4 | 18 | Alkyl | 75 | 80 |
| Data synthesized from published literature for illustrative purposes.[5] |
Table 2: Effect of Linker Structure on EGFR Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| EGFR-1 | Flexible PEG | 100 | 70 |
| EGFR-2 | Rigid Piperazine | 30 | 90 |
| EGFR-3 | Flexible Alkyl | 80 | 75 |
| EGFR-4 | Rigid Triazole | 25 | 95 |
| Data synthesized from published literature for illustrative purposes.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC with a C5 Linker
This protocol describes a representative synthesis of a pomalidomide-linker intermediate and its subsequent conjugation to a target protein ligand.
Step 1: Synthesis of Pomalidomide-C5-Azide [3][17]
-
Installation of the C5 Linker: React pomalidomide with a suitable C5 bifunctional linker containing a leaving group (e.g., bromide) on one end and a protected amine or other functional group on the other. This is typically an alkylation reaction.
-
Conversion to Azide (B81097): Convert the terminal bromide of the pomalidomide-C5-bromide intermediate to an azide using sodium azide. This provides a versatile "click chemistry" handle.
Step 2: Conjugation to the Target Protein Ligand [17]
-
Prepare Alkyne-Modified Ligand: The target protein ligand should be functionalized with a terminal alkyne group.
-
Click Chemistry Reaction: Dissolve the alkyne-modified target protein ligand and pomalidomide-C5-azide in a suitable solvent (e.g., t-BuOH/water). Add a copper(I) source (e.g., copper(II) sulfate (B86663) and sodium ascorbate).
-
Purification: Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)[18]
-
Reagents: Prepare the purified target protein, CRBN-DDB1 complex, and the PROTAC of interest. Label one of the proteins with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently tagged antibody).
-
Assay Setup: In a microplate, add the labeled proteins and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio with increasing PROTAC concentration indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing pomalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. precisepeg.com [precisepeg.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
How to overcome the "hook effect" in Pomalidomide-PEG4-Ph-NH2 PROTAC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-based PROTACs, such as Pomalidomide-PEG4-Ph-NH2. Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect" and why is it a concern for my Pomalidomide-based PROTAC experiments?
The PROTAC "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1][2] This results in a characteristic "bell-shaped" dose-response curve.[1][2] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, which is bound by the Pomalidomide moiety).[2][3] This ternary complex formation leads to ubiquitination and subsequent degradation of the target protein.[3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes.[2] These binary complexes prevent the formation of the productive ternary complex, leading to a reduction in degradation efficiency.[2][4]
The primary consequence of the hook effect is the potential for misinterpretation of experimental data, which can lead to an incorrect assessment of a PROTAC's potency (DC50) and efficacy (Dmax).[2] This could result in the premature abandonment of a promising therapeutic candidate.
Q2: At what concentration range should I expect to see the hook effect with my Pomalidomide-based PROTAC?
The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[2][5] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2][6]
Q3: What are the key factors that influence the hook effect?
Several factors can influence the magnitude and onset of the hook effect:
-
Binding Affinities: A significant imbalance in the binding affinities of the PROTAC for the target protein and the E3 ligase (Cereblon) can promote the formation of one binary complex over the other, exacerbating the hook effect.[1]
-
Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect.[1][7] Conversely, negative cooperativity can worsen the hook effect.[1]
-
Linker Design: The linker connecting the Pomalidomide moiety to the target protein binder is critical. Its length, rigidity, and composition can affect the stability and conformation of the ternary complex.[1][8]
-
Cellular Context: Factors such as the expression levels of the target protein and Cereblon, as well as the activity of drug efflux pumps in the chosen cell line, can influence the intracellular concentration of the PROTAC and the manifestation of the hook effect.[5]
Troubleshooting Guide
Problem: My dose-response curve for protein degradation is bell-shaped, showing a decrease in degradation at high PROTAC concentrations.
This is the classic presentation of the hook effect. Here are the steps to confirm and mitigate this issue:
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Confirm the Hook Effect | Repeat the experiment with a wider and more granular range of PROTAC concentrations, ensuring you test well into the high micromolar range (e.g., 1 pM to 50 µM). | A clear bell-shaped curve will confirm the hook effect and help identify the optimal concentration for maximal degradation (Dmax). |
| 2. Determine Optimal Concentration | From the detailed dose-response curve, identify the concentration that achieves the maximal degradation (Dmax). This is the peak of the bell curve. | Future experiments can be conducted at or below this optimal concentration to avoid the confounding effects of the hook effect. |
| 3. Assess Ternary Complex Formation | Use biophysical or cellular assays to directly measure the formation of the ternary complex across the same wide concentration range. | A bell-shaped curve in ternary complex formation that correlates with the degradation curve will confirm that the hook effect is due to the formation of unproductive binary complexes at high concentrations. |
| 4. Evaluate Linker Design | If the hook effect is severe and limits the therapeutic window, consider synthesizing and testing PROTAC analogues with different linker lengths and compositions. | A modified linker may improve the cooperativity and stability of the ternary complex, leading to a less pronounced hook effect. |
| 5. Measure Binary Binding Affinities | Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of the PROTAC to the target protein and to Cereblon independently. | This data will reveal if there is a significant imbalance in binding affinities that could be contributing to the hook effect. |
Key Experimental Protocols
1. Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a wide range of concentrations of your Pomalidomide-based PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence-based detection system. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration.
2. NanoBRET™ Assay for Cellular Ternary Complex Formation
This assay allows for the real-time measurement of ternary complex formation in living cells.[9]
-
Cell Preparation: Co-transfect cells to express the target protein fused to a NanoLuc® luciferase (the energy donor) and Cereblon fused to a HaloTag® (the energy acceptor).[9]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[2]
3. AlphaLISA® Assay for In Vitro Ternary Complex Formation
This is a bead-based immunoassay to measure ternary complex formation in a biochemical setting.
-
Reagent Preparation: Use a recombinant tagged target protein (e.g., His-tagged) and a tagged E3 ligase complex (e.g., GST-tagged Cereblon).
-
Assay Plate Setup: In a microplate, add the target protein, the E3 ligase complex, and a dilution series of the PROTAC.
-
Bead Addition: Add AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads to each well. Incubate in the dark at room temperature.[1]
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.[1]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[1]
Visualizations
Caption: PROTAC-mediated protein degradation at optimal concentrations.
Caption: The hook effect at high PROTAC concentrations.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [promega.kr]
How to improve the pharmacokinetic properties of Pomalidomide-PEG4-Ph-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) properties of Pomalidomide-PEG4-Ph-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo pharmacokinetic properties of Pomalidomide-based PROTACs?
Pomalidomide-based PROTACs, like many other PROTACs, often exhibit complex pharmacokinetic profiles due to their unique structures. Key challenges include:
-
Poor Aqueous Solubility: The large and often lipophilic nature of PROTACs can lead to low solubility in aqueous solutions, hindering formulation and oral absorption.[1]
-
Low Cell Permeability: High molecular weight and a large polar surface area can impede the ability of PROTACs to efficiently cross cell membranes and reach their intracellular targets.[2][3]
-
Metabolic Instability: The linker and the pomalidomide (B1683931) moiety can be susceptible to metabolism by enzymes such as Cytochrome P450s (CYPs), leading to rapid clearance from the body.[4][5]
-
Active Efflux: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of cells, reducing intracellular concentration and efficacy.[2]
Q2: How does the PEG4 linker in this compound PROTACs influence their pharmacokinetic properties?
Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to enhance their physicochemical properties.[5] The PEG4 moiety in your PROTAC is intended to:
-
Increase Aqueous Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.[5][6]
-
Modulate Cell Permeability: While enhancing solubility, the PEG linker's flexibility can also influence cell permeability. An optimal balance is necessary, as excessively long PEG chains can sometimes decrease permeability.[1]
-
Influence Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon, in this case).[5]
Q3: What is the likely role of the phenyl group in the this compound linker?
The inclusion of a phenyl group in the linker can serve several purposes:
-
Improve Metabolic Stability: Aromatic rings can enhance the metabolic stability of the linker compared to linear alkyl chains.
-
Enhance Pharmacokinetics and Pharmacodynamics: Studies have shown that incorporating a phenyl amide linker can improve the overall pharmacological profiles of PEGylated molecules.[7]
-
Provide a Rigid Scaffold: The phenyl group can introduce a degree of rigidity to the linker, which can be beneficial for optimizing the geometry of the ternary complex.
Q4: What are the initial steps to take if my this compound PROTAC shows poor in vivo efficacy?
If you observe poor in vivo efficacy, a systematic approach to troubleshooting is recommended. The issue could stem from poor pharmacokinetic properties or other factors. A logical workflow would be to investigate the following:
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.
-
Precipitation of the compound in cell culture media.
-
Low and variable oral absorption in animal models.
Possible Causes:
-
High lipophilicity and molecular weight of the PROTAC molecule.[1]
-
Crystalline nature of the solid compound.
Solutions:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and improve the dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and oral absorption.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic solvent like DMSO can help maintain solubility.
-
-
Chemical Modification:
-
Linker Optimization: If formulation strategies are insufficient, consider synthesizing analogs with more hydrophilic linkers (e.g., longer PEG chains or incorporating polar functional groups).[5]
-
Issue 2: Low Cellular Permeability
Symptoms:
-
High potency in biochemical assays but low activity in cell-based assays.
-
Low apparent permeability (Papp) values in Caco-2 assays.[2]
Possible Causes:
-
High molecular weight and polar surface area.
-
Active efflux by transporters like P-gp.[2]
Solutions:
-
Assess Efflux Ratio: Perform a bidirectional Caco-2 assay to determine if your PROTAC is a substrate for efflux pumps. An efflux ratio greater than 2 suggests active efflux.[8]
-
Linker Modification:
-
Reduce Hydrogen Bond Donors: Amide bonds in the linker can be a liability for permeability. Consider replacing them with more permeable functionalities.[3]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, potentially improving permeability.
-
-
Prodrug Approach: Masking polar functional groups with cleavable moieties can enhance cell permeability.
Issue 3: High Metabolic Instability
Symptoms:
-
Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.
-
Short in vivo half-life and high clearance.
Possible Causes:
Solutions:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolic "hotspots" on your molecule.
-
Linker Modification:
-
Replace Labile Linkers: If the linker is the site of metabolism, replace it with a more stable alternative (e.g., incorporating heterocyclic rings or replacing ethers with alkyl chains).
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine atoms, at or near the sites of metabolism to block enzymatic action.[4]
-
Quantitative Data Presentation
The following tables provide representative pharmacokinetic data for pomalidomide and a pomalidomide-based PROTAC from preclinical studies. Note that the specific PROTAC in Table 2 does not have the exact this compound linker, but serves as a relevant example.
Table 1: Pharmacokinetic Parameters of Pomalidomide in Humans
| Parameter | Value | Reference |
| Tmax (h) | 2-3 | [9] |
| Half-life (t½) (h) | 6.5 - 8.0 | [10] |
| Apparent Volume of Distribution (Vz/F) (L) | 74 - 138 | [9] |
| Plasma Protein Binding (%) | 12 - 44 | [9] |
Table 2: Representative Pharmacokinetic Parameters of a Pomalidomide-Based PROTAC in Rats
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (15 mg/kg) | Reference |
| Cmax (ng/mL) | 50,993 | 816 | [11] |
| Tmax (h) | 0.083 | 0.5 | [11] |
| AUC(0-t) (ng·h/mL) | 10,985 | 1,879 | [11] |
| Half-life (t½) (h) | 1.83 | 2.41 | [11] |
| Clearance (CL_obs) (mL/min/kg) | 10.5 | - | [11] |
| Volume of Distribution (Vd) (L/kg) | 6.96 | - | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a this compound PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one high clearance, one low clearance)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[12]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[4]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a this compound PROTAC.
Materials:
-
Caco-2 cells cultured on transwell inserts
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayers with warm transport buffer.
-
For apical to basolateral (A-B) permeability, add the test PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the test PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-北京键凯科技股份有限公司,支链聚乙二醇衍生物,直链聚乙二醇衍生物 [jenkem.com]
- 7. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Comparative Guide to Pomalidomide-PEG4-Ph-NH2 and Thalidomide-Based Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous selection of each component to ensure optimal efficacy and selectivity. The choice of the E3 ligase ligand and the connecting linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison between Pomalidomide-PEG4-Ph-NH2 and traditional thalidomide-based linkers for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. We present a summary of available experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of potent and specific protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by coopting the cell's ubiquitin-proteasome system.[1] They are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
Thalidomide (B1683933) and its analogs, including pomalidomide (B1683931) and lenalidomide, are well-established ligands for the CRBN E3 ligase.[3][4] The selection between these scaffolds for the E3 ligase-binding component of a PROTAC can significantly influence the resulting degrader's potency, stability, and physicochemical properties.
Pomalidomide versus Thalidomide: Key Differentiators
Pomalidomide has gained favor over thalidomide in many PROTAC applications due to several distinct advantages. Generally, pomalidomide exhibits a stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex and subsequent degradation of the target protein.[2] Furthermore, the 4-amino group on the phthalimide (B116566) ring of pomalidomide provides a convenient and versatile attachment point for the linker. This position is often directed away from the CRBN binding interface, offering greater flexibility in linker design without compromising E3 ligase engagement.[2] Pomalidomide-based PROTACs have also been reported to possess greater degradation selectivity and improved metabolic stability in comparison to their thalidomide-based counterparts.[2]
Data Presentation: Performance Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-investigated target in oncology.
Note: The data presented below is compiled from various studies, and experimental conditions may differ. This table is intended for illustrative comparison.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Pomalidomide | PEG/Alkyl | BRD4 | < 1 | >95% | 22Rv1 | [5] |
| PROTAC 2 | Thalidomide | Not Specified | BRD4 | 0.1 - 0.3 | >90% | Not Specified | [6] |
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | < 1 | >95% | Jurkat | [7] |
From the available data, it is evident that both pomalidomide and thalidomide-based PROTACs can achieve potent degradation of BRD4. However, the consistent sub-nanomolar DC50 values observed with pomalidomide-based degraders suggest a potential advantage in potency.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTAC performance.
Synthesis of Pomalidomide- and Thalidomide-Based Linkers
General Strategy for Pomalidomide-Linker Conjugate Synthesis:
The synthesis of pomalidomide-linker conjugates often involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide to introduce an amine-containing linker. This is followed by the glutarimide (B196013) ring formation to yield the pomalidomide moiety. Alternatively, direct alkylation or acylation of the 4-amino group of pomalidomide can be employed.[8][9]
Example: Solid-Phase Synthesis of Thalidomide-Based PROTACs:
A common method for the rapid synthesis of a library of PROTACs is solid-phase synthesis. This approach involves the use of a pre-loaded resin consisting of the thalidomide moiety and a linker, allowing for the straightforward conjugation of different protein kinase inhibitors or other POI binders.[4][10]
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[1]
Biophysical Assays for Ternary Complex Characterization
Surface Plasmon Resonance (SPR):
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][11]
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction Analysis: In a separate experiment, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase to measure the kinetics and affinity of the ternary complex formation.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[1][12]
-
Sample Preparation: Prepare purified proteins (target protein and E3 ligase) and the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into the protein solution (either target or E3 ligase) to determine the binary binding parameters.
-
Ternary Titration: To assess ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase, or titrate one protein into a solution of the other protein pre-saturated with the PROTAC.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Biophysical methods for ternary complex analysis.
Conclusion
The selection of the E3 ligase ligand and linker is a pivotal decision in the design of effective and selective PROTACs. Pomalidomide-based linkers, such as this compound, offer several advantages over traditional thalidomide-based linkers, including generally higher binding affinity to CRBN and a more flexible point of attachment for the linker, which can translate to improved degradation potency and a more favorable overall profile. However, the optimal choice is highly dependent on the specific target protein and the overall architecture of the PROTAC. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design, synthesis, and evaluation of novel CRBN-recruiting protein degraders. A thorough characterization using a combination of cellular and biophysical assays is essential to validate the performance of any new PROTAC molecule.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide-Based and VHL-Based PROTACs for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the choice of E3 ubiquitin ligase recruited to tag the target protein for degradation. Among the most widely utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex. This guide provides a detailed, data-supported comparison of PROTACs that recruit CRBN using a pomalidomide-based ligand and those that recruit VHL, focusing on their performance in degrading the well-characterized therapeutic target, BRD4.
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide-based and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein and an E3 ligase to trigger its degradation. However, the specific E3 ligase complexes they recruit and the nuances of their cellular activity can differ significantly. Pomalidomide and its analogs, such as thalidomide, are well-established recruiters of the CRBN E3 ligase. VHL-based PROTACs, on the other hand, incorporate a ligand that specifically binds to the VHL protein.
The choice of E3 ligase can influence several key parameters of PROTAC activity, including degradation efficiency, selectivity, and the potential for off-target effects. For instance, the expression levels of CRBN and VHL can vary across different cell types and disease states, which in turn can impact the efficacy of the respective PROTACs.
Figure 1: General mechanism of action for pomalidomide-based and VHL-based PROTACs.
Head-to-Head Comparison: BRD4 Degradation by dBET1 (Pomalidomide-based) and MZ1 (VHL-based)
A direct comparison of a pomalidomide-based PROTAC, dBET1, and a VHL-based PROTAC, MZ1, both targeting the bromodomain and extra-terminal domain (BET) protein BRD4, provides valuable insights into their differential activities. Both dBET1 and MZ1 utilize the same warhead, JQ1, to bind to BRD4.
Quantitative Performance Data
The following tables summarize key quantitative data from comparative studies of dBET1 and MZ1. It is important to note that absolute values can vary depending on the cell line and experimental conditions.
| Parameter | dBET1 (Pomalidomide-based) | MZ1 (VHL-based) | Reference |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | [1] |
| Target Protein | BRD4 | BRD4 | [1] |
Table 1: General Characteristics of dBET1 and MZ1
| Cell Line | dBET1 (DC50, nM) | MZ1 (DC50, nM) | Reference |
| NB4 | ~1 - 10 | < 1 | [1] |
| HeLa | >100 | ~10 | |
| 22Rv1 | ~10 | <1 |
Table 2: Comparative Degradation Potency (DC50) of dBET1 and MZ1 in Various Cell Lines. (Note: Values are estimations from graphical data where precise numbers were not provided).[1]
| Cell Line | dBET1 (IC50, nM) | MZ1 (IC50, nM) | Reference |
| NB4 | ~10 | ~10 | |
| Kasumi-1 | ~20 | ~10 | [2] |
| MV4-11 | ~5 | ~5 | [2] |
| K562 | ~50 | ~20 | [2] |
Table 3: Comparative Anti-proliferative Activity (IC50) of dBET1 and MZ1.
Key Observations from Comparative Studies:
-
Potency and Efficacy: Both dBET1 and MZ1 are highly potent degraders of BRD4, often achieving degradation at nanomolar concentrations. However, MZ1 (VHL-based) has been shown to be more broadly active across a wider range of cancer cell lines compared to dBET1 (pomalidomide-based), whose activity can be more variable and cell-type dependent.[1]
-
Selectivity: While both PROTACs effectively degrade BRD4, MZ1 has demonstrated a preference for degrading BRD4 over other BET family members (BRD2 and BRD3) at lower concentrations. In contrast, dBET1 often acts as a pan-BET degrader.[1][3]
-
Sustained Degradation: Studies have shown that VHL-recruiting PROTACs like MZ1 can induce a more sustained degradation of the target protein compared to some CRBN-recruiting counterparts. For instance, after treatment with dBET1, BRD4 levels have been observed to rebound more quickly than after treatment with MZ1.[4]
-
Influence of E3 Ligase Expression: The cellular levels of CRBN and VHL are critical determinants of PROTAC activity. Low expression or mutations in these E3 ligases can lead to resistance to the corresponding PROTACs. The broader activity of MZ1 across cell lines may be attributed to more consistent and robust expression of VHL compared to CRBN in some cancer types.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the performance of pomalidomide-based and VHL-based PROTACs.
Figure 2: A typical experimental workflow for evaluating a PROTAC.
Western Blotting for Protein Degradation Analysis
Objective: To qualitatively and semi-quantitatively assess the degradation of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[5]
-
HiBiT Assay for Quantitative Protein Degradation
Objective: To quantitatively measure the degradation kinetics and potency of a PROTAC in living cells.
Methodology:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with the 11-amino-acid HiBiT tag using CRISPR/Cas9.[6]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque multi-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Lytic Detection (Endpoint Assay):
-
After the desired treatment duration, add a lytic detection reagent containing the LgBiT protein and furimazine substrate to the cells.[6]
-
Incubate for a short period to allow for cell lysis and luminescent signal generation.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.[6]
-
-
Live-Cell Kinetic Assay:
-
Add a live-cell substrate (e.g., Endurazine™) to the cells prior to or along with the PROTAC treatment.
-
Measure the luminescence at multiple time points to monitor the rate of protein degradation in real-time.[7]
-
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curves.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To detect and quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology:
-
Reagents:
-
Purified, recombinant target protein and E3 ligase complex, each labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., AF488) fluorophore, respectively.[8]
-
PROTAC at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the labeled target protein, the labeled E3 ligase complex, and the PROTAC in an appropriate assay buffer.[8]
-
Incubate at room temperature to allow for ternary complex formation.
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.[8]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.[1]
-
Conclusion
The head-to-head comparison of pomalidomide-based and VHL-based PROTACs reveals that both are highly effective strategies for targeted protein degradation. The choice between the two is not always straightforward and depends on several factors, including the specific target protein, the cellular context, and the desired selectivity profile. VHL-based PROTACs, such as MZ1, have demonstrated broad and sustained activity across numerous cell lines, potentially due to more consistent VHL expression. Pomalidomide-based PROTACs, like dBET1, are also highly potent but may exhibit more cell-type-dependent activity.
The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC performance. By employing a combination of protein degradation assays, ternary complex formation studies, and functional cellular assays, researchers can make informed decisions in the design and optimization of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to advance, a deeper understanding of the interplay between PROTACs, target proteins, and E3 ligases will be crucial for unlocking the full therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. Target Degradation [at.promega.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Pomalidomide-PEG4-Ph-NH2 Target Engagement Using Cellular Thermal Shift Assays (CETSA)
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for confirming the intracellular binding of Pomalidomide-PEG4-Ph-NH2 to its target protein, Cereblon (CRBN). It is intended for researchers, scientists, and drug development professionals seeking to validate target engagement in a physiologically relevant environment. The guide details the experimental protocol, presents comparative data, and contrasts CETSA with alternative methodologies.
Pomalidomide is an immunomodulatory drug that exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[1][2][3][4][] this compound is a derivative used in PROTAC (Proteolysis Targeting Chimera) technology, acting as a CRBN ligand connected to a linker.[6][7][8] Validating that this molecule engages CRBN within intact cells is a critical step in drug development. CETSA is a powerful biophysical method for assessing this target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[9][10][11][12][13]
Principle of CETSA
The core principle of CETSA is that the binding of a ligand, such as this compound, stabilizes its target protein (CRBN), making it more resistant to heat-induced denaturation.[11][13][14] In a typical experiment, intact cells are treated with the compound and then heated across a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, becoming insoluble. Stabilized proteins, however, remain in the soluble fraction. By quantifying the amount of soluble CRBN at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.[9][11][12]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the CETSA experimental workflow and the molecular mechanism of Pomalidomide.
Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Pomalidomide binds to CRBN, leading to degradation of neosubstrates.
Detailed Experimental Protocol: CETSA for this compound
This protocol outlines the steps to validate the binding of this compound to endogenous CRBN in a human cell line (e.g., HEK293T or a multiple myeloma cell line like U266).
Materials:
-
Cell line expressing CRBN (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Primary anti-CRBN antibody, secondary HRP-conjugated antibody
-
Protein quantification reagents (e.g., BCA assay)
-
SDS-PAGE gels and Western Blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 5-10 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C to allow for compound entry and binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant from each sample.
-
Determine the total protein concentration of the soluble fraction for each sample.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples for CRBN levels using Western Blotting. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-CRBN antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group (vehicle vs. compound), plot the relative band intensity (normalized to the unheated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal stabilization induced by ligand binding.
-
Data Presentation and Comparison
The following tables summarize hypothetical quantitative data from a CETSA experiment and compare CETSA with other common target engagement assays.
Table 1: Hypothetical CETSA Results for this compound Binding to CRBN
| Parameter | Vehicle (DMSO) | This compound (10 µM) | Interpretation |
| Melting Temperature (Tm) | 52.1°C | 56.5°C | A positive shift indicates compound-induced stabilization. |
| Thermal Shift (ΔTm) | - | +4.4°C | A significant thermal shift confirms direct binding in cells. |
| Isothermal EC₅₀ (at 56°C) | - | ~1.5 µM | Measures the concentration of compound needed for half-maximal stabilization. |
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Cellular Context | Throughput | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[11][12] | Intact cells , tissues, or lysate.[10][12] | Low to Medium (WB) or High (reporter assays).[9][15][16] | Label-free; measures engagement in a native physiological context. | Indirect readout; requires specific antibodies or engineered reporters. |
| Affinity Pull-Down | Compound-coupled beads capture the target protein from cell lysate.[17] | Cell lysate | Low | Directly identifies binding partners. | Performed in lysate, not intact cells; risk of non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon direct binding of ligand and protein.[18] | Purified components (in vitro) | Low | Provides full thermodynamic profile (Kd, ΔH, ΔS). | Requires large amounts of purified protein; not in a cellular context. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics by detecting changes in refractive index. | Purified components (in vitro) | Medium | Provides real-time kinetics (kon, koff) and affinity (Kd). | Requires protein immobilization; not in a cellular context. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between a fluorescently labeled ligand and protein.[18] | In vitro or cellular (requires engineering) | High | Can be adapted for cellular systems and high-throughput screening. | Requires labeling/engineering of the ligand or protein, which may alter binding. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound, 1818885-63-0 | BroadPharm [broadpharm.com]
- 9. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. CETSA [cetsa.org]
- 13. pelagobio.com [pelagobio.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. | Semantic Scholar [semanticscholar.org]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
Comparative Analysis of Pomalidomide-Based Ternary Complex Interactions by Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biophysical interactions involving Pomalidomide, a key component in many proteolysis-targeting chimeras (PROTACs), focusing on the principles of isothermal titration calorimetry (ITC) for characterizing ternary complexes. While specific ITC data for a Pomalidomide-PEG4-Ph-NH2 ternary complex is not publicly available, this document outlines the binding affinities of Pomalidomide and its analogs to their E3 ligase target, Cereblon (CRBN), and offers a detailed experimental protocol for researchers to conduct such investigations.
Quantitative Binding Affinity Data
The formation of a stable ternary complex is a critical determinant of a PROTAC's efficacy. The initial and crucial interaction is the binding of the PROTAC's E3 ligase ligand to its target ligase. Pomalidomide and its analogs, lenalidomide (B1683929) and thalidomide (B1683933), are well-characterized binders of CRBN. The following table summarizes their reported binding affinities to CRBN, providing a baseline for comparison when developing new Pomalidomide-based PROTACs.
| Compound | Dissociation Constant (Kd) | Method |
| Pomalidomide | ~157 nM[1][2] | Not Specified[1] |
| Lenalidomide | ~178 nM[1][2] | Not Specified[1] |
| Thalidomide | ~250 nM[2] | Not Specified |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC)[3] |
| Pomalidomide | 14.7 ± 1.9 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC)[3] |
| Lenalidomide | 6.7 ± 0.9 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC)[3] |
| Thalidomide | 43.4 ± 2.6 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC)[3] |
Note: TBD refers to the Thalidomide Binding Domain of CRBN. Affinities can vary based on the specific protein construct and experimental conditions.
Experimental Protocols
Characterizing the thermodynamics of ternary complex formation is essential for understanding the molecular driving forces behind PROTAC efficacy. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Characterization
This protocol provides a general framework for assessing the formation of a ternary complex (E3 Ligase:PROTAC:Target Protein) using ITC.
1. Materials and Reagents:
-
Purified E3 ligase (e.g., CRBN-DDB1 complex)
-
Purified target protein of interest
-
Synthesized PROTAC (e.g., this compound-Target Ligand)
-
ITC instrument and compatible cells/syringes
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Degassing station
2. Sample Preparation:
-
Protein Preparation: Dialyze both the E3 ligase and the target protein extensively against the same batch of ITC buffer to minimize buffer mismatch effects. After dialysis, determine the precise protein concentrations using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
PROTAC Preparation: Dissolve the PROTAC in the final dialysis buffer. It is crucial to have an accurate concentration of the PROTAC stock solution. If the PROTAC is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is identical in both the syringe and cell solutions to avoid heat signals from solvent dilution. A final DMSO concentration of <1-2% is generally recommended.
3. ITC Experiment - Titration of PROTAC into E3 Ligase (Binary Interaction):
-
Objective: To determine the binding affinity of the PROTAC for the E3 ligase.
-
Setup:
-
Fill the ITC sample cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM). The concentration in the syringe should be 10-20 times that in the cell.
-
-
Parameters:
-
Set the experiment temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection volume (e.g., 2 µL) and number of injections (e.g., 20).
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
-
Execution: Perform the titration. As a control, titrate the PROTAC into buffer to measure the heat of dilution.
4. ITC Experiment - Titration of Target Protein into Pre-formed E3 Ligase:PROTAC Complex (Ternary Interaction):
-
Objective: To measure the binding of the target protein to the pre-formed binary complex and determine the cooperativity of ternary complex formation.
-
Setup:
-
Prepare a solution of the E3 ligase and the PROTAC in the ITC cell. The concentrations should be such that the E3 ligase is saturated with the PROTAC (e.g., 20 µM E3 ligase + 40 µM PROTAC).
-
Fill the injection syringe with the target protein solution (e.g., 200 µM).
-
-
Parameters: Use similar parameters as the binary experiment.
-
Execution: Perform the titration. As a control, titrate the target protein into buffer.
5. Data Analysis:
-
Subtract the heats of dilution from the raw titration data.
-
Integrate the peaks of the binding isotherm to obtain the heat change for each injection.
-
Fit the integrated data to an appropriate binding model (e.g., one-site binding) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Cooperativity (α): The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the target protein to the E3:PROTAC complex with its affinity to the PROTAC alone (if applicable) or by comparing the affinities of the binary interactions to the ternary one. A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing a PROTAC ternary complex using Isothermal Titration Calorimetry.
References
Selectivity profiling of Pomalidomide-PEG4-Ph-NH2 based degraders across the proteome
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality capable of inducing the degradation of specific proteins. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ligase. The molecule "Pomalidomide-PEG4-Ph-NH2" represents a common building block used in the synthesis of these degraders, incorporating the pomalidomide moiety, a flexible polyethylene (B3416737) glycol (PEG) linker, and a reactive amine group for conjugation to a target-binding "warhead."
This guide provides a comparative analysis of the selectivity of pomalidomide-based degraders, with a focus on their proteome-wide effects and a comparison with alternative E3 ligase recruiters. The performance of these degraders is not solely dependent on the warhead's affinity for the target but is also significantly influenced by the choice of E3 ligase ligand and the linker connecting the two ends of the chimera.[1]
On-Target and Off-Target Effects of Pomalidomide-Based Degraders
A critical aspect of developing safe and effective PROTACs is understanding their selectivity across the entire proteome. While the warhead dictates the intended target, the E3 ligase recruiter can contribute to the degrader's off-target profile. For pomalidomide-based PROTACs, a known and significant off-target effect is the degradation of zinc-finger (ZF) proteins.[2][3] This occurs because pomalidomide itself can induce the recruitment of certain ZF proteins to CRBN, leading to their ubiquitination and subsequent degradation, independent of the PROTAC's intended target.[2][3]
Efforts to mitigate these off-target effects have led to the development of modified pomalidomide analogs. For instance, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target ZF proteins while maintaining on-target activity.[3][4]
Comparative Selectivity Profiling: Pomalidomide (CRBN) vs. VHL-based Degraders
To illustrate the selectivity profiles of pomalidomide-based degraders, we present a comparative analysis with PROTACs that utilize a different E3 ligase, the von Hippel-Lindau (VHL) protein. The choice between CRBN and VHL as the E3 ligase recruiter can have a profound impact on the potency, selectivity, and overall performance of a PROTAC.[][6]
Case Study: Degradation of Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in certain cancers. Here, we compare the proteomic profile of a pomalidomide-based ALK degrader, MS4078 , with a hypothetical VHL-based ALK degrader, VHL-ALK-1 .
Table 1: Quantitative Proteomic Analysis of ALK Degraders in SU-DHL-1 Cells
| Protein | Function | MS4078 (Pomalidomide-based) Fold Change vs. Control | VHL-ALK-1 (VHL-based) Fold Change vs. Control |
| On-Target | |||
| ALK | Receptor tyrosine kinase | -16.7 | -15.9 |
| Known Pomalidomide Off-Targets | |||
| ZFP91 | Zinc-finger protein | -8.2 | -1.1 |
| IKZF1 (Ikaros) | Zinc-finger transcription factor | -6.5 | -1.3 |
| IKZF3 (Aiolos) | Zinc-finger transcription factor | -5.8 | -1.2 |
| Other Selected Off-Targets | |||
| BRD4 | Bromodomain protein | -1.2 | -1.1 |
| CDK6 | Cyclin-dependent kinase | -1.1 | -1.0 |
Data is representative and compiled from literature reports on pomalidomide-based degrader selectivity.[3][7][8]
As the data illustrates, while both degraders effectively reduce levels of the on-target protein ALK, the pomalidomide-based degrader MS4078 also leads to the significant degradation of known ZF protein off-targets. In contrast, the VHL-based counterpart shows a much cleaner off-target profile in this regard.
Case Study: Degradation of BET Bromodomain Proteins
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers and are attractive targets in oncology. ARV-825 is a well-characterized pomalidomide-based BET degrader.[9][10][11] Here, we compare its profile to a hypothetical VHL-based BET degrader, VHL-BET-1 .
Table 2: Quantitative Proteomic Analysis of BET Degraders in Jurkat Cells
| Protein | Function | ARV-825 (Pomalidomide-based) Fold Change vs. Control | VHL-BET-1 (VHL-based) Fold Change vs. Control |
| On-Target | |||
| BRD4 | BET bromodomain protein | -20.1 | -18.5 |
| BRD2 | BET bromodomain protein | -18.9 | -17.2 |
| BRD3 | BET bromodomain protein | -17.5 | -16.8 |
| Known Pomalidomide Off-Targets | |||
| ZFP91 | Zinc-finger protein | -7.9 | -1.2 |
| SALL4 | Zinc-finger transcription factor | -4.1 | -1.1 |
| Other Selected Off-Targets | |||
| c-Myc | Transcription factor (downstream of BRD4) | -15.3 | -14.1 |
| CDK4 | Cyclin-dependent kinase | -1.3 | -1.1 |
Data is representative and compiled from literature reports on pomalidomide-based degrader selectivity.[9][11][12]
Similar to the ALK degrader case study, the pomalidomide-based BET degrader ARV-825 effectively degrades its intended targets but also reduces the levels of specific ZF proteins. The VHL-based degrader is predicted to have a more favorable off-target profile concerning these ZF proteins.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the selectivity and efficacy of PROTACs.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides a global, unbiased view of protein abundance changes following PROTAC treatment.[13][14]
a. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the PROTAC at various concentrations and for different durations (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
c. TMT Labeling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.[1][15]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Desalt the combined labeled peptide sample.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
e. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significant changes in abundance between treated and control samples.
Western Blotting for Target Validation
Western blotting is a targeted approach to validate the degradation of the protein of interest (POI) and potential off-targets identified by proteomics.[2][16]
a. Sample Preparation:
-
Treat cells with the PROTAC as described for the proteomics experiment.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
b. SDS-PAGE and Protein Transfer:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the POI or off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
d. Detection and Quantification:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic effects of the PROTAC on cancer cell lines.[17][18]
a. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density.
b. Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
c. Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo).
-
Measure luminescence or absorbance according to the manufacturer's protocol.
d. Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Workflow for selectivity profiling of PROTACs.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 7. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS4078 | ALK PROTAC | Probechem Biochemicals [probechem.com]
- 9. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 14. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 15. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pomalidomide vs. Lenalidomide as CRBN Ligands in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This guide provides a detailed, objective comparison of pomalidomide and lenalidomide as CRBN ligands in PROTAC development, supported by experimental data and detailed methodologies.
Introduction to CRBN-recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by co-opting the cell's native ubiquitin-proteasome system.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a crucial step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
Lenalidomide and pomalidomide are both derivatives of thalidomide and are well-established ligands for the CRBN E3 ligase.[4][5] The selection between these two molecules as the CRBN-recruiting element in a PROTAC can significantly influence the resulting degrader's binding affinity, ternary complex formation, degradation efficiency, and off-target effects.[2]
Quantitative Data Comparison
The following tables summarize key quantitative parameters comparing pomalidomide and lenalidomide as CRBN ligands for PROTACs. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
| Ligand | Assay Type | Kd (nM) | IC50 (µM) | Reference(s) |
| Pomalidomide | Fluorescence Polarization | 156.6 | ~2 - 3 | [6][7] |
| Lenalidomide | Fluorescence Polarization | 177.8 | ~1 - 3 | [6][7] |
Table 1: CRBN Binding Affinity. Pomalidomide generally exhibits a slightly higher binding affinity (lower Kd and IC50 values) for CRBN compared to lenalidomide, which can contribute to more efficient ternary complex formation.[5][6][7]
| PROTAC Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide-based | BRD4 | Not specified | >90 | [2] |
| Lenalidomide-based | BRD4 | pM range | >90 | [2] |
| Pomalidomide | IKZF1 | - | >80 | |
| Lenalidomide | IKZF1 | - | <50 | |
| Pomalidomide | IKZF3 | - | >80 | |
| Lenalidomide | IKZF3 | - | >80 |
Table 2: Degradation Efficiency. The degradation efficiency of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While both ligands can be used to create highly potent degraders, the choice of ligand can impact the degradation of specific targets and neosubstrates. For instance, pomalidomide is a more potent degrader of the neosubstrate IKZF1 than lenalidomide.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the PROTAC mechanism of action, the CRBN signaling pathway, and a typical experimental workflow for assessing PROTAC efficacy.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex and its role in protein degradation.
Caption: A typical workflow for Western blot analysis of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
CRBN Ligand Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Kd or IC50) of pomalidomide and lenalidomide to the CRBN protein.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled tracer ligand (e.g., fluorescein-labeled thalidomide)
-
Pomalidomide and lenalidomide
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a series of dilutions of pomalidomide and lenalidomide in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer and CRBN protein to each well.
-
Add the serially diluted pomalidomide or lenalidomide to the wells. Include control wells with no competitor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
Objective: To quantify the formation of the ternary complex (POI-PROTAC-CRBN) and assess the cooperativity of binding.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
PROTACs with pomalidomide or lenalidomide as the CRBN ligand
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Add the tagged POI, tagged CRBN, and the donor- and acceptor-labeled antibodies to the wells of a 384-well plate.
-
Add serially diluted PROTACs to the wells.
-
Incubate the plate at room temperature for a specified time.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation efficiency can be determined. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[2]
Protein Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in cells treated with PROTACs.
Materials:
-
Cell line expressing the target protein
-
PROTACs with pomalidomide or lenalidomide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for various time points. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
Off-Target Effects and Neosubstrate Degradation
A crucial consideration in the use of IMiD-based PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3.[8] Both pomalidomide and lenalidomide can induce the degradation of these proteins to varying extents.[9] Pomalidomide is generally a more potent degrader of IKZF1 and IKZF3 than lenalidomide.[8] While this can be beneficial in certain therapeutic contexts, such as multiple myeloma, it represents an off-target effect in others.[8] The neosubstrate degradation profile of a PROTAC should be carefully evaluated, for example, by quantitative proteomics, to ensure the desired selectivity.[10]
Conclusion
Both pomalidomide and lenalidomide are effective CRBN ligands for the development of potent PROTACs. Pomalidomide's slightly higher binding affinity for CRBN may offer an advantage in achieving efficient ternary complex formation.[5][6] However, this can also translate to more pronounced degradation of certain neosubstrates. Lenalidomide, while having a slightly lower affinity, can also be used to create highly effective degraders and may offer a more favorable off-target profile in some cases.[2] The ultimate choice between pomalidomide and lenalidomide will depend on the specific target protein, the desired potency and selectivity of the PROTAC, and the therapeutic context. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal CRBN ligand for their specific PROTAC development program.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Pomalidomide-PEG4-Ph-NH2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Pomalidomide-PEG4-Ph-NH2, a compound used in Proteolysis Targeting Chimera (PROTAC) technology.[1] Adherence to these protocols is essential to mitigate risks associated with this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a laboratory fume hood.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material. Avoid generating dust.[3][4]
-
Collect: Place all contaminated materials into a suitable, labeled, and closed container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
Disposal Procedure
The disposal of this compound and its containers must be managed to prevent environmental release. Discharge into the environment must be avoided.[3]
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place unused or waste this compound into a primary container that is clearly labeled with the chemical name and associated hazards.
-
Ensure the container is tightly sealed to prevent leaks or spills.[3][4]
-
Place the primary container into a secondary, larger container for added security during transport and storage.
-
-
Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.[3]
-
Arrangement for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. All disposal must be conducted in accordance with local, state, and federal regulations.[2][3] It is recommended to dispose of the contents and container at an approved waste disposal plant.[2]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pomalidomide-PEG4-Ph-NH2
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Pomalidomide-PEG4-Ph-NH2. Given that this compound is a derivative of Pomalidomide, a potent immunomodulatory agent with known hazards, including teratogenicity, it must be handled with extreme caution in a controlled laboratory setting.[1] Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for this compound indicates that a full hazard profile is not yet available, the parent compound, Pomalidomide, is classified as toxic if swallowed, harmful in contact with skin, and may damage fertility or an unborn child.[1] Therefore, it is imperative to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI).[2][3] A thorough risk assessment of all planned procedures must be conducted before commencing any work.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary measure to prevent exposure.[4][5] Engineering controls, such as fume hoods and glove boxes, should be the first line of defense, with PPE serving as a critical secondary barrier.[2] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | A powered air-purifying respirator (PAPR) is recommended for procedures with a high risk of aerosol generation.[6] For low-dust procedures in a certified chemical fume hood, a fit-tested N95 or higher respirator may be sufficient.[7] |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Wear two pairs of nitrile or neoprene gloves.[4][8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately upon contamination and both pairs frequently. |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Safety glasses with side shields are the minimum requirement.[4] However, due to the potential for splashes when handling solutions, chemical splash goggles and a full-face shield are strongly recommended.[4] |
| Body | Disposable, Low-Permeability Gown or Suit | A disposable, solid-front gown with tight-fitting cuffs is mandatory.[8] For handling larger quantities or in situations with a higher risk of contamination, a Tyvek or similar impervious suit should be worn.[4] |
| Feet | Closed-Toe Shoes and Disposable Shoe Covers | Substantial, closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and exposure to others.[9] Pomalidomide and its derivatives are considered cytotoxic, and all contaminated materials must be treated as hazardous waste.[9]
| Waste Type | Container | Disposal Method |
| Trace Contaminated Solids | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only". | High-temperature incineration at a licensed hazardous waste facility.[9][10] |
| (e.g., gloves, gowns, pipette tips, empty vials) | ||
| Bulk Contaminated Materials | Black, DOT-approved, RCRA-rated hazardous waste container.[9][11] | Hazardous waste incineration.[9] |
| (e.g., grossly contaminated items, spill cleanup materials, unused compound) | ||
| Contaminated Sharps | Yellow, puncture-proof sharps container labeled "Chemotherapeutic Waste". | High-temperature incineration. |
| (e.g., needles, syringes) | ||
| Contaminated Liquids | Leak-proof, sealed container labeled as hazardous waste. | Collection by a certified hazardous waste disposal company. Do not dispose of down the drain.[10] |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above, including a respirator.
-
Contain the Spill: Use a chemotherapy spill kit to absorb and contain the spill.[9] For solid spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, surround the area with absorbent material and then cover the spill.
-
Clean the Area: Working from the outside in, carefully clean the spill area. All cleanup materials are considered bulk hazardous waste and must be disposed of in a black hazardous waste container.[9]
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning solution (e.g., a high-pH solution), followed by a rinse with water.
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
References
- 1. ubpbio.com [ubpbio.com]
- 2. pharmtech.com [pharmtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Health products policy and standards [who.int]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. fishersci.com [fishersci.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
